1,2,3-Tris(2-cyanoethoxy)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105812. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C12H17N3O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12H,1-3,7-11H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGVJKNIAOBBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC#N)OCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062438 | |
| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
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Molecular Weight |
251.28 g/mol | |
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Physical Description |
Yellow viscous liquid; [MSDSonline] | |
| Record name | 1,2,3-Tris(2-cyanoethoxy)propane | |
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CAS No. |
2465-93-2 | |
| Record name | 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(beta-cyanoethoxy)propane | |
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| Record name | 2465-93-2 | |
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| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
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| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
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| Record name | 3,3',3''-propane-1,2,3-triyltrioxytripropiononitrile | |
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| Record name | 1,2,3-TRIS(2-CYANOETHOXY)PROPANE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Analytical Applications, and Experimental Considerations of a Key Gas Chromatography Stationary Phase
Abstract
1,2,3-Tris(2-cyanoethoxy)propane is a high-polarity organic compound recognized for its utility as a stationary phase in gas chromatography (GC). Its distinct chemical structure, characterized by three cyanoethoxy groups attached to a propane (B168953) backbone, imparts a strong dipole moment, making it exceptionally effective for the separation of polar and unsaturated compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols for its characterization, and elucidates its primary application in the analytical sciences, particularly in contexts relevant to pharmaceutical research and development.
Core Physicochemical Properties
The unique separation capabilities of this compound are a direct consequence of its distinct physical and chemical characteristics. A summary of its key properties is presented below.
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile[1] |
| Synonyms | Glycerol Tris(2-cyanoethyl) Ether, TCEP[2][3] |
| CAS Number | 2465-93-2[2] |
| Molecular Formula | C₁₂H₁₇N₃O₃[1][2] |
| Molecular Weight | 251.28 g/mol [1] |
| Chemical Structure | A propane backbone with three -O-CH₂-CH₂-C≡N groups attached. |
Physical and Chemical Properties
A compilation of the known physical and chemical data for this compound is provided in the table below, offering a quantitative look at its characteristics.
| Property | Value | Source |
| Appearance | Colorless to Yellow, Viscous Liquid | [1] |
| Boiling Point | 394.44 °C (estimated) | |
| Density | 1.11 g/cm³ | |
| Refractive Index | 1.4600 to 1.4640 | |
| Flash Point | > 93.33 °C | |
| Water Solubility | Soluble | |
| Solubility in Organic Solvents | Soluble in chloroform/methanol (2:1) | |
| Maximum Operating Temperature (GC) | 150-175 °C |
Experimental Protocols
Detailed experimental procedures for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds, particularly nitriles, can be applied.
Determination of Boiling Point
The boiling point of a high-boiling liquid like this compound can be determined using a distillation method under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph.
Measurement of Density
A calibrated pycnometer is used to accurately measure the density. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the known volume of the pycnometer at a specific temperature.
Refractive Index Measurement
An Abbe refractometer is the standard instrument for measuring the refractive index of liquids. A small sample is placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read directly from the scale.
Solubility Assessment
Qualitative solubility is determined by adding a small, measured amount of this compound to a specific volume of a solvent (e.g., water, ethanol, chloroform) at a controlled temperature. The mixture is agitated, and the substance is considered soluble if it forms a clear, homogenous solution.
Applications in Research and Drug Development
The primary application of this compound is as a stationary phase in gas chromatography.[3] Its high polarity makes it ideal for separating a variety of compounds, which is a critical step in many stages of drug development.
Gas Chromatography (GC) Stationary Phase
Due to its strong dipole-dipole and dispersion interactions, this compound is highly effective for the separation of:
-
Aromatic hydrocarbons[4]
-
Polar analytes
-
Unsaturated compounds
In drug development, this allows for the quantitative analysis of impurities in active pharmaceutical ingredients (APIs), the monitoring of residual solvents in final drug products, and the analysis of volatile metabolites in biological samples.
The following diagram illustrates a typical workflow for the use of a GC column packed with this compound for the analysis of a pharmaceutical sample.
Logical Relationships of Properties and Applications
The utility of this compound in analytical chemistry is a direct result of its molecular structure and resulting physicochemical properties. The diagram below illustrates this relationship.
Safety and Handling
This compound is classified as toxic if swallowed and harmful in contact with skin.[1] It is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable tool in the analytical chemist's arsenal, particularly within the pharmaceutical industry. Its strong polarity and thermal stability make it an excellent choice for a GC stationary phase for the separation of a wide range of polar and unsaturated compounds. While not a therapeutic agent itself, its role in ensuring the purity, quality, and safety of pharmaceutical products is significant. A thorough understanding of its physicochemical properties is essential for its effective application in research and quality control.
References
An In-depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane (CAS: 2465-93-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3-Tris(2-cyanoethoxy)propane (CAS number 2465-93-2), a chemical compound primarily utilized in analytical chemistry and electrochemical applications. While direct applications in drug development and biological signaling pathways have not been identified in current scientific literature, this document serves as a core reference for its physicochemical properties, safety, and established experimental uses. The information is presented to support researchers and scientists in understanding the characteristics and potential applications of this compound in various technical fields.
Chemical Identity and Properties
This compound, also known as Glycerol Tris(2-cyanoethyl) Ether, is a trinitrile compound.[1] Its structure consists of a propane (B168953) backbone with three 2-cyanoethoxy groups attached. This chemical structure imparts a high degree of polarity, which is key to its primary application as a stationary phase in gas chromatography.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2465-93-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | Colorless to yellow, clear viscous liquid | [3][4] |
| Boiling Point | 394.44°C (estimated) | [3] |
| Density | 1.11 g/mL | [3] |
| Refractive Index | 1.4600 to 1.4640 | [3] |
| Flash Point | >93.33 °C | [3] |
| Water Solubility | Soluble | [3] |
| Solubility | Soluble in chloroform/methanol (2:1) |
Health and Safety Information
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to be a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Classification | Reference(s) |
| H301 | Toxic if swallowed (Acute toxicity, oral) | [6] |
| H302 | Harmful if swallowed (Acute toxicity, oral) | [5][6] |
| H312 | Harmful in contact with skin (Acute toxicity, dermal) | [5][6] |
| H332 | Harmful if inhaled (Acute toxicity, inhalation) | [5] |
| H315 | Causes skin irritation (Skin corrosion/irritation) | [6] |
| H319 | Causes serious eye irritation (Serious eye damage/eye irritation) | [6] |
This table is not exhaustive. Please refer to the full Safety Data Sheet (SDS) from your supplier for complete safety information.
Primary Applications
The primary applications of this compound are in the fields of analytical chemistry and electrochemistry.
-
Gas Chromatography: Due to its high polarity, it is widely used as a stationary phase (often abbreviated as TCEP) in both packed and capillary gas chromatography (GC) columns.[7] TCEP columns are particularly effective for the separation of alcohols, aromatics, and oxygenates from aliphatic hydrocarbons.[2][8]
-
Lithium Battery Electrolytes: It is also utilized as an additive in nonaqueous electrolyte solutions for lithium secondary batteries.[9][10][11] Its inclusion in the electrolyte composition can contribute to the performance and stability of the battery.[11]
Experimental Protocols
Given the absence of data related to drug development, this section details a general protocol for the use of this compound as a stationary phase in gas chromatography for the analysis of volatile organic compounds.
Preparation of a Packed GC Column with TCEP Stationary Phase
This protocol describes the general steps for preparing a packed GC column.
Materials:
-
Solid support (e.g., Chromosorb P AW, 100/120 mesh)[12]
-
This compound (TCEP)
-
A suitable solvent (e.g., chloroform/methanol mixture)
-
Empty GC column tubing (e.g., stainless steel or glass)[12]
-
Rotary evaporator
-
Tube vibrator
-
Glass wool
Procedure:
-
Coating the Support:
-
Dissolve a calculated amount of TCEP in a suitable solvent. The weight percentage of the stationary phase on the support typically ranges from 5% to 10%.[12]
-
Add the solid support to the TCEP solution in a round-bottom flask.
-
Slowly remove the solvent using a rotary evaporator under a gentle vacuum. This process coats the TCEP onto the solid support particles.
-
Ensure the coated support is free-flowing and appears dry.
-
-
Packing the Column:
-
Plug one end of the empty GC column with a small amount of glass wool.
-
Attach the empty end of the column to a funnel and the plugged end to a vacuum line.
-
Apply a gentle vacuum and add the coated packing material to the column through the funnel.
-
Continuously tap or vibrate the column to ensure a dense, uniform packing.[12]
-
Once the column is filled, plug the open end with glass wool.
-
-
Column Conditioning:
-
Install the packed column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.
-
Set a low carrier gas flow rate.
-
Gradually increase the column temperature to the conditioning temperature, which should be below the maximum operating temperature of the TCEP phase (typically around 150-175°C).[8]
-
Condition the column for several hours or overnight to remove any residual solvent and volatile components from the stationary phase.
-
After conditioning, cool the column and connect it to the detector.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for using a TCEP GC column for the separation and analysis of volatile compounds.
Conclusion
This compound is a specialized chemical with well-defined applications in analytical separation and electrochemistry. Its high polarity makes it a valuable tool for gas chromatographic separations of specific classes of compounds. While the current body of scientific literature does not indicate its use in pharmacological research or the modulation of signaling pathways, the detailed physicochemical and safety data provided in this guide are essential for any researcher handling or considering the use of this compound in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. teknokroma.es [teknokroma.es]
- 3. This compound CAS#: 2465-93-2 [m.chemicalbook.com]
- 4. This compound | 2465-93-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. fishersci.de [fishersci.de]
- 6. This compound | C12H17N3O3 | CID 75572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2465-93-2 | CAS DataBase [chemicalbook.com]
- 8. restek.com [restek.com]
- 9. 1,2, 3-Tris-(2-Cyanoethoxy) propane-Hebei Shengtai Material Co., Ltd. [en.suntechem.com]
- 10. msesupplies.com [msesupplies.com]
- 11. US20230238581A1 - Electrolytes for lithium-ion battery cells with nitrile additives - Google Patents [patents.google.com]
- 12. gcms.cz [gcms.cz]
In-Depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1,2,3-Tris(2-cyanoethoxy)propane, a chemical compound primarily utilized in the field of analytical chemistry. The document is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, particularly in the context of separation sciences. This guide covers its chemical identity, physical and chemical properties, primary applications, and detailed experimental protocols.
Chemical Identity and Synonyms
This compound is a high-polarity organic compound. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| IUPAC Name | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile[1] |
| Common Synonyms | Glycerol (B35011) Tris(2-cyanoethyl) Ether, Tris(β-cyanoethoxy)propane, TCEP |
| CAS Number | 2465-93-2[1] |
| Molecular Formula | C₁₂H₁₇N₃O₃[1] |
| Molecular Weight | 251.28 g/mol [1] |
Physicochemical Properties
The utility of this compound in its primary application is dictated by its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value |
| Appearance | Colorless to yellow, viscous liquid |
| Boiling Point | >200 °C at 1 mmHg |
| Density | 1.114 g/mL at 25 °C |
| Refractive Index | n20/D 1.462 |
| Solubility | Soluble in most organic solvents |
Core Application in Gas Chromatography
The primary and most well-documented application of this compound is as a stationary phase in gas chromatography (GC). Its high polarity makes it particularly effective for the separation of a variety of analytes.
Principle of Separation
In gas-liquid chromatography, the separation of components in a mixture is based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support or the column wall. The cyano groups (-C≡N) in this compound create a strong dipole moment, making the stationary phase highly polar. This polarity leads to strong dipole-dipole and dipole-induced dipole interactions with polar and polarizable analytes, resulting in longer retention times for these compounds compared to nonpolar analytes. This selectivity is particularly useful for separating aromatic hydrocarbons and other unsaturated compounds from saturated hydrocarbons.
Quantitative Comparison of Polarity
The polarity of a GC stationary phase can be quantified using McReynolds constants. These constants are derived from the retention indices of a set of probe compounds. A higher McReynolds constant indicates a stronger interaction between the stationary phase and the probe, and thus a higher polarity with respect to that type of interaction. The table below compares the McReynolds constants for this compound with other common stationary phases, highlighting its high polarity.
| Stationary Phase | Benzene (X') | 1-Butanol (Y') | 2-Pentanone (Z') | 1-Nitropropane (U') | Pyridine (S') |
| Squalane (nonpolar) | 0 | 0 | 0 | 0 | 0 |
| OV-1 (nonpolar) | 16 | 55 | 44 | 65 | 42 |
| OV-17 (intermediate polarity) | 119 | 158 | 162 | 243 | 202 |
| This compound | 258 | 389 | 351 | 197 | 386 |
Data sourced from a table of McReynolds constants.
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyanoethylation of glycerol. This reaction involves the addition of the hydroxyl groups of glycerol to the carbon-carbon double bond of acrylonitrile (B1666552) in the presence of a base catalyst.
Reaction Scheme:
Synthesis of this compound.
Gas Chromatographic Analysis of Aromatic Hydrocarbons
The following protocol is adapted from a method for the analysis of aromatic hydrocarbons using a this compound (TCEP) capillary column.[2]
Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | TR-TCEP, 60 m x 0.25 mm ID, 0.40 µm film thickness[2] |
| Injection | 1 µL of standard (20 ng/mL each component), split 1:50[2] |
| Injector Temperature | 170 °C[2] |
| Carrier Gas | Hydrogen (H₂) at a constant pressure of 24 psi (165 kPa)[2] |
| Oven Program | Isothermal at 110 °C[2] |
| Detector | Flame Ionization Detector (FID)[2] |
| Detector Temperature | 170 °C[2] |
Sample Preparation:
A standard mixture containing isooctane, C-11, C-12, benzene, C-13, toluene, ethylbenzene, p-xylene, and cumene (B47948) at a concentration of 20 ng/mL each is prepared in a suitable volatile solvent.[2]
Procedure:
-
Set up the gas chromatograph with the specified column and conditions.
-
Inject 1 µL of the standard mixture into the GC.
-
Acquire the chromatogram and identify the peaks based on their retention times.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Workflow and Data Analysis
The general workflow for using this compound in a GC-based analysis is outlined below.
General workflow for GC analysis using a TCEP column.
Applications in Drug Development and Other Research Areas
While some suppliers list this compound for "proteomics research," extensive searches of scientific literature have not yielded specific applications or protocols in this area. Its use as a GC stationary phase is not directly applicable to the analysis of large biomolecules like proteins, which are not volatile. The high polarity of TCEP could theoretically be of interest in the analysis of small molecule metabolites or drug degradation products. However, its primary and validated application remains in the separation of small, volatile organic compounds, particularly in the petrochemical and environmental analysis sectors.
Conclusion
This compound is a highly polar compound with a well-established and specific application as a stationary phase in gas chromatography. Its unique selectivity makes it a valuable tool for the separation of aromatic and unsaturated compounds. While its use in broader life sciences and drug development research is not well-documented, the principles of its separation capabilities may be of interest to analytical chemists in these fields for specific small molecule applications. This guide provides the foundational knowledge for understanding and utilizing this compound in its primary analytical context.
References
TCEP stationary phase polarity and selectivity
An In-Depth Technical Guide to the Polarity and Selectivity of TCEP Stationary Phase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tris(2-cyanoethyl)phosphine (B149526) (TCEP) stationary phase, a highly polar and selective medium used in gas chromatography (GC). It is specifically designed for professionals in research and development who require a detailed understanding of its properties and applications.
Introduction to TCEP Stationary Phase
The TCEP stationary phase, chemically known as 1,2,3-tris(2-cyanoethoxy)propane, is a non-bonded, highly polar stationary phase. Its high polarity is attributed to the presence of three cyano (-C≡N) groups in its structure. This unique chemistry imparts a strong dipole moment to the stationary phase, making it exceptionally selective for the separation of polarizable and polar compounds from non-polar matrices.
One of the most notable applications of TCEP columns is in the petrochemical industry for the analysis of aromatics, oxygenates, and alcohols in gasoline.[1] Its distinct selectivity allows for the elution of benzene (B151609) after n-undecane or even n-dodecane, a separation that is challenging on many other polar phases.[1]
Polarity and Selectivity: A Quantitative Perspective
The polarity and selectivity of a GC stationary phase can be quantitatively described using McReynolds constants. These constants are derived from the retention indices of a set of probe compounds and provide a standardized measure of different intermolecular interactions.
Table 1: McReynolds Constants for TCEP Stationary Phase
| Probe Compound | Interaction Probed | McReynolds Constant (ΔI) |
| Benzene (x') | π-π and dipole-induced dipole | Data not available in provided search results |
| 1-Butanol (y') | Hydrogen bonding (proton acceptor) | Data not available in provided search results |
| 2-Pentanone (z') | Dipole-dipole (proton donor) | Data not available in provided search results |
| 1-Nitropropane (u') | Strong dipole | Data not available in provided search results |
| Pyridine (s') | Hydrogen bonding (strong proton acceptor) | Data not available in provided search results |
| Sum of Constants | Overall Polarity | > 400 (Indicative of a highly polar phase) |
Note: While specific McReynolds constants for TCEP were not found in the provided search results, the sum of the constants is generally accepted to be over 400, categorizing it as a highly polar phase.
The high overall polarity of the TCEP phase is a direct result of the strong dipole moments of the cyano groups. This leads to significant retention of compounds that can undergo dipole-dipole or dipole-induced dipole interactions.
A key indicator of its unique selectivity is the retention index of benzene, which is reported to be greater than 1100 on an Rt™-TCEP column.[1] This high retention index for a non-polar but polarizable compound highlights the significant contribution of dipole-induced dipole interactions to the separation mechanism.
Separation Mechanism
The primary separation mechanism on a TCEP stationary phase is based on dipole-dipole and dipole-induced dipole interactions. The electron-rich cyano groups create a strong, permanent dipole on the stationary phase.
Caption: Interaction of different analyte types with the TCEP stationary phase.
-
Polar Analytes (e.g., Alcohols, Ketones): These molecules possess permanent dipoles and interact strongly with the cyano groups of the TCEP phase through dipole-dipole interactions. This results in significant retention.
-
Polarizable Analytes (e.g., Aromatic Hydrocarbons): Aromatic compounds, while non-polar, have a polarizable π-electron system. The strong dipole of the TCEP phase can induce a temporary dipole in the aromatic ring, leading to a strong dipole-induced dipole interaction and, consequently, high retention.[2]
-
Non-Polar Analytes (e.g., Aliphatic Hydrocarbons): Aliphatic hydrocarbons are non-polar and not easily polarizable. Their interaction with the TCEP phase is limited to weak van der Waals or dispersion forces. As a result, they are weakly retained and elute much earlier than aromatic and polar compounds of similar boiling points.
This differential interaction is the basis for the exceptional selectivity of the TCEP stationary phase.
Experimental Protocols
The following are examples of typical experimental conditions for applications utilizing a TCEP stationary phase.
Table 2: Experimental Protocol for the Analysis of Petroleum Oxygenates
| Parameter | Value |
| Column | Rt™-TCEP, 60 m, 0.25 mm ID, 0.4 µm film thickness |
| Oven Temperature Program | 60°C (hold 5 min) to 100°C at 5°C/min (hold 10 min) |
| Injector Temperature | 200°C |
| Detector | Flame Ionization Detector (FID) at 200°C |
| Carrier Gas | Helium |
| Linear Velocity | 30 cm/sec set at 80°C |
| Injection | 1.0 µL split injection (split flow: 46 mL/min) |
| Sample | Components at 500 ppm |
(Source: Adapted from Chromtech application note)[1]
Table 3: Fast GC Analysis of Refinery Grade Unleaded Gasoline
| Parameter | Value |
| Column | TCEP, 15 m, 0.10 mm ID, 0.18 µm film thickness |
| Oven Temperature | 100°C isothermal |
| Injector Temperature | 220°C |
| Detector | Flame Ionization Detector (FID) at 220°C |
| Carrier Gas | Hydrogen |
| Linear Velocity | 43 cm/sec |
| Injection | 0.2 µL, 500:1 split |
| Liner | 4 mm I.D., split, cup design |
(Source: Adapted from Sigma-Aldrich application note)
Method Development Workflow
Developing a robust method using a TCEP column involves a systematic approach to optimize the separation of target analytes.
Caption: A typical workflow for method development using a TCEP stationary phase.
-
Define Analytical Goals: Clearly identify the target analytes and the sample matrix. The high polarity of the TCEP phase makes it ideal for separating polar and polarizable compounds from non-polar matrices.
-
Column Selection: Choose a TCEP column with appropriate dimensions (length, internal diameter, and film thickness) based on the complexity of the sample and desired analysis time.
-
Set Initial GC Conditions: Start with a conservative temperature program, such as an isothermal run at a moderate temperature or a slow temperature ramp, to determine the elution profile of the analytes.[3] Use a standard carrier gas flow rate.
-
Inject Analyte Standards: Inject a mixture of known standards of the target analytes to determine their retention times and assess peak shapes.
-
Evaluate Initial Separation: Analyze the initial chromatogram for resolution between critical pairs and for any peak tailing or broadening.
-
Optimize Temperature Program: Adjust the temperature ramp rate and hold times to improve the separation of co-eluting peaks.[3] Due to the relatively low maximum operating temperature of TCEP columns (typically around 135-145°C), temperature programming options may be limited.
-
Optimize Carrier Gas Flow Rate: Fine-tune the carrier gas linear velocity to achieve optimal efficiency (minimum plate height).
-
Fine-Tune Injection Parameters: Adjust the split ratio and injection volume to avoid column overload and ensure sharp peaks.
-
Method Validation: Once the desired separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to established laboratory protocols.[3]
Conclusion
The TCEP stationary phase is a powerful tool for chromatographers facing challenging separations of polar and polarizable compounds from non-polar matrices. Its high polarity, driven by the cyano functional groups, results in a unique selectivity that is particularly advantageous in applications such as the analysis of gasoline and other petroleum products. A thorough understanding of its separation mechanism and a systematic approach to method development are crucial for leveraging the full potential of this highly selective stationary phase.
References
Unraveling the Separation Mechanism of 1,2,3-Tris(2-cyanoethoxy)propane GC Columns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core separation mechanism of 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) gas chromatography (GC) columns. Renowned for their unique selectivity, TCEP columns are a powerful tool for the analysis of polarizable and polar compounds, finding significant application in the petrochemical industry and beyond. This document provides a detailed look at the stationary phase chemistry, analyte interactions, and practical operational parameters, supplemented with experimental protocols and visual diagrams to elucidate the underlying principles.
The Heart of the Separation: The TCEP Stationary Phase
The separation capability of a TCEP GC column is intrinsically linked to the chemical nature of its stationary phase, this compound. This organic molecule is characterized by a propane (B168953) backbone with three attached 2-cyanoethoxy groups. The presence of the highly polar cyano (-C≡N) groups imparts a strong dipole moment to the stationary phase, classifying TCEP columns as extremely polar.
The elution order of compounds on a TCEP column is determined by a combination of intermolecular forces between the analyte and the stationary phase. Due to the distinct chemical structure of TCEP, the primary interactions at play are:
-
Dipole-Dipole Interactions: The electron-rich cyano groups on the TCEP molecule create strong permanent dipoles. Polar analytes, such as alcohols, ketones, and esters, which also possess permanent dipoles, will engage in strong dipole-dipole interactions with the stationary phase.[1][2] This strong attraction leads to increased retention times for these polar compounds.
-
Dipole-Induced Dipole Interactions: The strong dipole of the TCEP phase can induce a temporary dipole in polarizable analytes. This is particularly significant for compounds containing double or triple bonds, such as alkenes, alkynes, and aromatic hydrocarbons.[3] The interaction between the permanent dipole of the stationary phase and the induced dipole of the analyte results in the selective retention of these unsaturated compounds.
-
Dispersive Forces (van der Waals forces): These are ubiquitous, weaker interactions that occur between all molecules.[1] While present, their contribution to the selective retention on TCEP columns is less significant compared to the stronger dipole-based interactions, especially for polar and polarizable analytes.
The unique combination of these interactions allows TCEP columns to provide elution patterns that are often unattainable with other high-polarity siloxane-based columns.[4][5]
Figure 1: Chemical Structure of TCEP.
Mechanism of Analyte Separation
The separation of a mixture on a TCEP column is a dynamic process governed by the differential partitioning of analytes between the mobile (carrier gas) and stationary phases.[6] The "like dissolves like" principle is fundamental here; polar analytes will have a stronger affinity for the polar TCEP stationary phase and thus be retained longer.[3]
A key feature of TCEP columns is their ability to separate aromatic and oxygenated compounds from aliphatic hydrocarbons.[4][7] For instance, in the analysis of gasoline, non-polar aliphatic hydrocarbons have minimal interaction with the highly polar TCEP phase and elute quickly, generally in order of their boiling points.[1] In contrast, polar oxygenates (e.g., methanol, ethanol) and polarizable aromatics (e.g., benzene (B151609), toluene) are strongly retained.[5][7] This results in a unique elution order where benzene can elute after n-dodecane (C12), a separation that is challenging on less polar columns.[4][7][8]
Figure 2: Analyte Interaction and Elution.
Quantitative Data and Column Specifications
The operational parameters of TCEP columns are critical for achieving optimal separations. Below is a summary of typical specifications for commercially available TCEP capillary columns.
| Parameter | Typical Value(s) | Significance |
| Stationary Phase | This compound | Extremely polar, non-bonded phase.[4] |
| Polarity | Extremely High | Enables strong dipole-dipole and dipole-induced dipole interactions. |
| Temperature Limits | 0 °C to 135/150 °C | Relatively low maximum temperature compared to polysiloxane phases.[4][5] |
| Column Lengths | 30 m, 60 m | Longer columns provide higher resolution but longer analysis times.[9][10] |
| Internal Diameters (ID) | 0.25 mm, 0.32 mm | Affects column efficiency and sample capacity.[4][11] |
| Film Thicknesses (df) | 0.40 µm, 0.51 µm | Thicker films increase retention and sample capacity.[4][11] |
Note: TCEP stationary phases are typically non-bonded, meaning they are coated onto the capillary wall rather than chemically bonded.[1][3] Consequently, solvent rinsing should be avoided to prevent stripping the stationary phase.[4][5]
Experimental Protocol: Analysis of Oxygenates in Gasoline
This section provides a representative experimental methodology for the separation of alcohols and aromatics from aliphatic constituents in gasoline using a TCEP column. This protocol is based on typical application notes.[4]
Objective: To separate and identify common oxygenates (e.g., methanol, ethanol, MTBE) and aromatics (e.g., benzene, toluene) in a gasoline matrix.
Instrumentation and Materials:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
GC Column: Rt™-TCEP, 60 m, 0.25 mm ID, 0.40 µm film thickness.[4]
-
Carrier Gas: Helium, set to a constant linear velocity (e.g., 30 cm/sec).
-
Sample: Gasoline sample or a prepared standard containing oxygenates and aromatics in an aliphatic hydrocarbon solvent.
-
Syringe: 1.0 µL GC syringe.
GC Method Parameters:
| Parameter | Setting |
| Inlet Temperature | 200 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | e.g., 100:1 |
| Oven Program | Initial: 60 °C (hold 5 min) |
| Ramp: 5 °C/min to 100 °C (hold 10 min) | |
| Detector | FID |
| Detector Temperature | 200 °C |
Procedure:
-
Instrument Setup: Install the TCEP column and configure the GC with the parameters listed above. Condition the column if necessary, especially when operating near the maximum temperature.[4]
-
Sample Injection: Draw 1.0 µL of the sample into the syringe and perform a split injection.
-
Data Acquisition: Start the GC run and acquire the chromatogram.
-
Analysis: Identify the peaks based on the retention times of known standards. The expected elution pattern will show aliphatic hydrocarbons eluting first, followed by the more retained oxygenates and aromatics.
Figure 3: Experimental Workflow.
Conclusion
The this compound GC column offers a unique and powerful tool for the separation of polar and polarizable compounds due to its extremely polar stationary phase. The dominant separation mechanisms are strong dipole-dipole and dipole-induced dipole interactions, which provide selective retention for analytes such as alcohols, ketones, and aromatics. This high polarity allows for elution patterns not achievable on conventional columns, making it ideal for specialized applications like the analysis of oxygenates in gasoline. Understanding the fundamental principles of analyte-stationary phase interactions, coupled with appropriate experimental design, is key to leveraging the full potential of TCEP columns in research, quality control, and developmental laboratories.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions | Separation Science [sepscience.com]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. restek.com [restek.com]
- 6. scholarship.shu.edu [scholarship.shu.edu]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. teknokroma.es [teknokroma.es]
- 10. Guide to GC Column Selection and Optimizing Separations [uk.restek.com]
- 11. MEGA MEGA-TCEP GC Columns : UVISON.com [uvison.com]
The Analytical Chemist's Guide to 1,2,3-Tris(2-cyanoethoxy)propane (TCEP)
A Deep Dive into a High-Polarity GC Stationary Phase
For researchers, scientists, and professionals in drug development, the precise separation and quantification of volatile and semi-volatile compounds are paramount. In the realm of gas chromatography (GC), the choice of stationary phase is the most critical factor influencing separation selectivity. This technical guide provides an in-depth exploration of 1,2,3-Tris(2-cyanoethoxy)propane (TCEP), a highly polar stationary phase renowned for its unique separation characteristics.
Core Principles and Properties of TCEP
This compound is a viscous liquid at room temperature, characterized by the presence of three cyanoethyl groups. These functional groups impart a strong dipole moment to the molecule, making TCEP an exceptionally polar stationary phase. This high polarity is the cornerstone of its utility in analytical chemistry, governing its interaction with various analytes.
The primary separation mechanism on a TCEP column is based on dipole-dipole and hydrogen bonding interactions. Polar analytes are more strongly retained, leading to longer elution times compared to nonpolar compounds of similar volatility. This characteristic allows for the selective retention and separation of polar molecules from a nonpolar matrix.
Key Properties:
| Property | Value |
| Polarity | High |
| Functional Groups | Cyanoethyl |
| Primary Interactions | Dipole-dipole, Hydrogen Bonding |
| Typical Temperature Range | 0 to 175 °C |
| Common Applications | Analysis of polar compounds (alcohols, aromatics, oxygenates)[1][2][3][4][5] |
Primary Application: Analysis of Oxygenates and Aromatics in Gasoline
A cornerstone application of TCEP is the detailed analysis of oxygenated compounds and aromatic hydrocarbons in complex matrices like gasoline.[1][2][3][4][5] The high polarity of the TCEP phase allows for the retention of polar oxygenates (e.g., methanol, ethanol, tert-butanol) and aromatics (e.g., benzene (B151609), toluene) relative to the nonpolar aliphatic hydrocarbon background.[1][2] This selectivity is crucial for resolving these components, which is often challenging on less polar columns where they might co-elute with alkanes.
A key feature of TCEP columns in this application is their ability to elute benzene after n-dodecane (C12), providing a clear separation between the aromatic and the bulk of the aliphatic fractions.[1][4]
Experimental Protocol: Separation of Alcohols and Aromatics in Gasoline
This protocol is a representative example for the analysis of oxygenates and aromatics in a gasoline sample using a TCEP capillary column.
Column: Fused silica (B1680970) capillary column coated with this compound.
-
Dimensions: 50 m length x 0.22 mm internal diameter x 0.4 µm film thickness.[5]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Carrier Gas: Nitrogen at a pressure of 90 kPa (0.9 bar), resulting in a linear velocity of approximately 12.2 cm/s.[5]
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 95 °C, hold for 10 minutes, then ramp to 120 °C at 2.5 °C/min.[5]
-
Injection Mode: Split injection with a split ratio of 1:50.[6]
-
Injection Volume: 0.2 µL[5]
Expected Elution Order:
-
Aliphatic Hydrocarbons (unretained)
-
tert-Butanol
-
Benzene
-
Toluene
-
Ethylbenzene
-
p-Xylene
-
m-Xylene
-
Cumene
-
n-Propylbenzene
-
1-Butanol
-
o-Xylene
-
Mesitylene
-
2-Ethyltoluene
-
Methanol
-
Isopropanol / n-Dodecane (may co-elute)[5]
Data Presentation:
| Compound | Expected Retention Time (min) |
| Aliphates | < 5 |
| tert.-Butanol | ~ 10 |
| Benzene | ~ 12 |
| Toluene | ~ 15 |
| Ethylbenzene | ~ 18 |
| p-Xylene | ~ 19 |
| m-Xylene | ~ 20 |
| Cumene | ~ 21 |
| n-Propylbenzene | ~ 22 |
| 1-Butanol | ~ 23 |
| o-Xylene | ~ 24 |
| Mesitylene | ~ 25 |
| 2-Ethyltoluene | ~ 26 |
| Methanol | ~ 27 |
| Isopropanol/n-dodecane | ~ 28 |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions.
Broader Applications in Analytical Chemistry
The high polarity of TCEP makes it a valuable tool for a range of other analytical challenges. While detailed, standardized methods are less common than for gasoline analysis, the principles of polar selectivity apply.
Analysis of Fatty Acid Methyl Esters (FAMEs)
For the analysis of FAMEs, particularly the separation of cis and trans isomers, highly polar stationary phases are essential. While other cyanopropyl phases are more commonly cited for this application, the fundamental properties of TCEP make it a suitable candidate. The separation is driven by the interaction of the polar ester group and any double bonds with the cyano groups of the stationary phase. Saturated FAMEs will elute first, followed by unsaturated FAMEs, with retention increasing with the degree of unsaturation.
Analysis of Alcohols, Glycols, and Other Polar Solvents
TCEP columns can be effectively used for the separation of short-chain alcohols, diols (glycols), and other polar industrial solvents. The strong hydrogen bonding and dipole-dipole interactions between the hydroxyl groups of these analytes and the cyano groups of the stationary phase lead to significant retention and allow for their separation from less polar compounds. The elution order will generally follow boiling points for homologous series, but polarity will be the dominant factor for mixtures of different compound classes.
Analysis of Ketones and Aldehydes
The analysis of volatile aldehydes and ketones can also be performed on a TCEP column. The polarity of the carbonyl group will result in retention on the column, allowing for separation from nonpolar interferences. For complex samples, derivatization techniques, such as with 2,4-dinitrophenylhydrazine (B122626) (DNPH), are often employed to improve detection and chromatographic performance, though this is more common in HPLC analysis.
Visualizing Analytical Workflows with TCEP
To better understand the practical application and underlying principles of using a TCEP stationary phase, the following diagrams illustrate key concepts and workflows.
Caption: General workflow for GC analysis using a TCEP column.
References
An In-depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane: Safety, Handling, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,3-Tris(2-cyanoethoxy)propane, a versatile chemical compound with applications in analytical chemistry and potential relevance in medicinal chemistry. This document outlines its safety profile, handling procedures, and key experimental methodologies, with a focus on providing actionable information for laboratory and research settings.
Chemical and Physical Properties
This compound, also known as Glycerol (B35011) Tris(2-cyanoethyl) Ether, is a yellow, viscous liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2465-93-2 |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.29 g/mol [2] |
| Appearance | Colorless to Yellow clear liquid |
| Purity | >97.0% (GC) |
| Synonyms | Glycerol Tris(2-cyanoethyl) Ether, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-propanenitrile |
Safety and Handling
2.1. Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] The compound can cause skin and eye irritation.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
2.2. Personal Protective Equipment (PPE) and Handling Precautions
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment [2]
| Protection Type | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Long-sleeved clothing, lab coat |
| Respiratory Protection | Use in a well-ventilated area. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. |
When not in use, this compound should be stored in a tightly closed container in a dry and well-ventilated place.
2.3. First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
Table 3: First Aid Procedures [2]
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. |
Experimental Protocols
3.1. Synthesis: Cyanoethylation of Glycerol
This compound is synthesized through the cyanoethylation of glycerol. This reaction involves the addition of acrylonitrile (B1666552) to the hydroxyl groups of glycerol, typically in the presence of a basic catalyst.
General Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve glycerol in a suitable solvent (e.g., dioxane or tert-butanol).
-
Add a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution.
-
Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature, typically between 20-40°C. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture for several hours at a slightly elevated temperature to ensure the reaction goes to completion.
-
Neutralize the catalyst with an acid (e.g., acetic acid).
-
Filter the mixture to remove any salts.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
3.2. Application in Gas Chromatography (GC)
This compound is widely used as a high-polarity stationary phase in gas chromatography (GC), particularly for the separation of fatty acid methyl esters (FAMEs), alcohols, and aromatic compounds.
Example GC Method for Analysis of Aromatic Hydrocarbons:
-
Column: TR-TCEP, 60 m x 0.25 mm x 0.40 µm
-
Injection: 1 µL of standard (20 ng/mL), split 1:50 at 170°C
-
Carrier Gas: Hydrogen at a constant pressure of 24 psi (165 kPa)
-
Oven Temperature: 110°C
-
Detector: Flame Ionization Detector (FID) at 170°C
This method can be used for the separation of compounds like benzene, toluene, ethylbenzene, and xylenes.[3]
Role in Drug Development and Signaling Pathways
While this compound itself is not a therapeutic agent, its nitrile functional groups are of significant interest in drug design and development. The nitrile group can act as a versatile pharmacophore, influencing a molecule's pharmacokinetic and pharmacodynamic properties.
Key Roles of the Nitrile Group in Medicinal Chemistry:
-
Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group, a halogen, or a hydroxyl group, allowing for the fine-tuning of a drug candidate's properties.[2][4]
-
Improving Pharmacokinetics: Incorporation of a nitrile group can enhance metabolic stability by blocking metabolically labile sites.[2] It can also improve solubility and bioavailability.[5]
-
Enhancing Target Binding: The polar nature of the nitrile group allows it to participate in hydrogen bonding and other polar interactions with biological targets, potentially increasing binding affinity and selectivity.[1][2]
The following diagram illustrates the potential interactions of the nitrile functional group within a biological system, a key concept in drug design.
Caption: Conceptual diagram of nitrile group interactions in drug design.
Degradation Pathways
Understanding the stability and degradation of this compound is crucial for its proper use and storage. The primary degradation pathways involve hydrolysis of the cyanoethyl ether linkages and potential thermal decomposition.
5.1. Hydrolysis
The cyanoethyl groups can be hydrolyzed under either acidic or basic conditions. This process involves the cleavage of the ether bond and the conversion of the nitrile group to a carboxylic acid or an amide.[6]
5.2. Thermal Decomposition
At elevated temperatures, nitriles can undergo thermal decomposition, potentially releasing toxic fumes, including hydrogen cyanide and oxides of nitrogen.[7] The maximum operating temperature for this compound as a GC stationary phase is typically around 150°C, indicating that decomposition may occur at higher temperatures.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a valuable chemical for analytical applications and serves as an interesting case study for the role of nitrile groups in molecular design. Its safe and effective use requires a thorough understanding of its hazards, proper handling procedures, and chemical properties. For researchers in drug development, while the compound itself is not a drug, the principles learned from the functionality of its nitrile groups can be applied to the design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding to support the safe and innovative use of this compound in scientific research.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. teknokroma.es [teknokroma.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. download.basf.com [download.basf.com]
An In-depth Technical Guide to the Thermal Stability of 1,2,3-Tris(2-cyanoethoxy)propane Stationary Phase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of the 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) stationary phase, a highly polar phase used in gas chromatography (GC). Understanding the thermal limits and degradation pathways of this stationary phase is critical for method development, ensuring data quality, and maximizing column lifetime.
Introduction to this compound (TCEP) Stationary Phase
This compound is a non-bonded, highly polar stationary phase utilized in gas chromatography for specific separation challenges. Its high polarity makes it particularly effective for the analysis of polar analytes such as alcohols, aromatics, and oxygenates in complex matrices like gasoline.[1][2][3][4][5][6][7][8] The unique selectivity of the TCEP phase allows for the elution of benzene (B151609) after n-dodecane, which is advantageous in petrochemical applications.[1][5]
Quantitative Data on Thermal Stability
The thermal stability of a GC stationary phase is a critical parameter that dictates its operational range and longevity. The maximum operating temperature for TCEP stationary phases varies depending on the column type (e.g., packed, capillary) and the manufacturer. Exceeding these temperature limits can lead to accelerated column bleed, loss of stationary phase, and a subsequent decline in chromatographic performance.
Below is a summary of the maximum recommended operating temperatures for various commercially available TCEP columns.
| Manufacturer | Column Type | Column Name/Identifier | Maximum Isothermal Temperature (°C) | Maximum Programmed Temperature (°C) |
| Restek | Capillary | Rt-TCEP | 135 | 150 |
| Agilent | Capillary | CP-TCEP | 135 | 140 |
| Sigma-Aldrich/Supelco | Capillary | TCEP | Not Specified | 145 |
| Sigma-Aldrich/Supelco | Packed | TCEP | 175 | 175 |
| Sigma-Aldrich/Supelco | SCOT | TCEP | 150 | 150 |
Note: The maximum programmed temperature is typically higher than the isothermal limit, as the column spends a shorter amount of time at the upper temperature during a temperature ramp.
Factors Influencing Thermal Stability and Degradation
The thermal stability of the TCEP stationary phase is influenced by several factors that can lead to its degradation. Understanding these factors is crucial for extending column lifetime and maintaining analytical performance.
-
Temperature: Exceeding the manufacturer's recommended maximum operating temperature is the primary cause of thermal degradation.[9][10][11] High temperatures provide the energy required to break chemical bonds within the stationary phase.
-
Oxygen: The presence of oxygen in the carrier gas, even at trace levels, can significantly accelerate the degradation of the stationary phase, a process known as oxidation.[9][10][12] This is particularly detrimental at elevated temperatures.
-
Stationary Phase Loading: Thicker films of the stationary phase tend to have a lower maximum operating temperature and exhibit higher bleed levels.[13][14][15]
-
Sample Matrix: The injection of aggressive or non-volatile sample components can lead to the accumulation of residues on the column, which can catalyze the degradation of the stationary phase.
The thermal degradation of cyano-containing stationary phases can be complex. For polycyanurates, a related class of materials, thermal decomposition has been shown to begin with hydrocarbon chain scission followed by the decyclization of the triazine ring at higher temperatures, liberating volatile decomposition products.[16][17] While TCEP does not have a triazine ring, the degradation is likely to involve the cleavage of the ether linkages and potential reactions of the cyano groups at elevated temperatures.
Experimental Protocols for Evaluating Thermal Stability
A systematic evaluation of the thermal stability of a TCEP stationary phase involves several key experimental procedures.
Proper column conditioning is essential before its first use and after prolonged storage to remove any volatile contaminants and to ensure a stable baseline.
-
Installation: Install the column in the GC injector, leaving the detector end disconnected.
-
Purging: Purge the column with high-purity carrier gas (e.g., helium or nitrogen) at room temperature for 15-30 minutes to remove any air from the system.
-
Temperature Programming: While maintaining the carrier gas flow, heat the column at a slow rate (e.g., 5-10 °C/min) to a conditioning temperature. This temperature should be about 20 °C above the intended maximum operating temperature of the analytical method, but should not exceed the column's maximum programmed temperature limit.[12]
-
Isothermal Hold: Hold the column at the conditioning temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.
-
Connection to Detector: Cool the oven, and then connect the column to the detector.
Column bleed is the continuous elution of stationary phase degradation products. A bleed profile test is performed to assess the stability of the column at its upper temperature limits.
-
Blank Run: After conditioning, run a blank temperature program from a low temperature (e.g., 40 °C) to the maximum programmed temperature of the column.
-
Data Acquisition: Acquire the chromatogram with the detector (e.g., a Flame Ionization Detector - FID) set to a sensitive range.
-
Evaluation: A stable TCEP column will exhibit a low and consistent baseline rise as the temperature increases. Excessive bleed will be observed as a significant increase in the baseline signal.
Thermogravimetric analysis can be used to determine the thermal stability of the stationary phase polymer itself, outside of the GC column.
-
Sample Preparation: A small amount of the TCEP stationary phase is placed in a TGA crucible.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The temperature at which significant weight loss occurs is an indicator of the thermal decomposition temperature of the stationary phase.
Conclusion
The this compound stationary phase is a valuable tool for the separation of polar compounds. Its thermal stability is a key factor governing its performance and lifespan. By adhering to the recommended maximum operating temperatures, ensuring the use of high-purity carrier gas, and following proper column conditioning procedures, researchers can achieve reliable and reproducible results while maximizing the lifetime of their TCEP GC columns. Regular performance monitoring through bleed profile analysis is recommended to track the health of the column over time.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. uk.restek.com [uk.restek.com]
- 7. Restek™ RT-TCEP Capillary Columns | Fisher Scientific [fishersci.ca]
- 8. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 9. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 10. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. coleparmer.com [coleparmer.com]
- 13. gcms.cz [gcms.cz]
- 14. labtorg.kz [labtorg.kz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Glycerol Tris(2-cyanoethyl) Ether
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Glycerol (B35011) Tris(2-cyanoethyl) Ether. The content is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format and outlining general experimental approaches based on established chemical principles.
Chemical Structure and Identification
Glycerol Tris(2-cyanoethyl) Ether, also known as 1,2,3-Tris(2-cyanoethoxy)propane, is a derivative of glycerol where all three hydroxyl groups have been converted to 2-cyanoethyl ethers. Its chemical structure consists of a central propane-1,2,3-triyl backbone derived from glycerol, with three oxypropanenitrile groups attached.
Below is a diagram illustrating the molecular structure of Glycerol Tris(2-cyanoethyl) Ether.
Caption: Molecular Structure of Glycerol Tris(2-cyanoethyl) Ether.
Physicochemical Properties
A summary of the key physicochemical properties of Glycerol Tris(2-cyanoethyl) Ether is presented in the table below. The data is compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| Molecular Weight | 251.28 g/mol | |
| IUPAC Name | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile | |
| CAS Number | 2465-93-2 | |
| Appearance | Colorless to Yellow viscous liquid | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 11 | |
| Exact Mass | 251.12699141 Da | |
| Purity | >97.0% (GC) |
Synthesis
The synthesis of Glycerol Tris(2-cyanoethyl) Ether is achieved through a process known as cyanoethylation. This reaction involves the addition of a compound with an active hydrogen, in this case, the hydroxyl groups of glycerol, to acrylonitrile (B1666552) (H₂C=CH−C≡N).
The reaction is a Michael-type addition where the nucleophilic oxygen of the glycerol hydroxyl groups attacks the β-carbon of the acrylonitrile molecule. This process is typically catalyzed by a base. The reaction proceeds in a stepwise manner, with each of the three hydroxyl groups of glycerol reacting with a molecule of acrylonitrile to form the final tris-substituted ether.
A logical workflow for the synthesis is depicted below.
Caption: General Synthesis Pathway for Glycerol Tris(2-cyanoethyl) Ether.
General Experimental Protocol
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, glycerol is dissolved in an appropriate inert solvent (optional).
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the glycerol solution. The mixture is stirred to ensure the formation of the glyceroxide anion.
-
Acrylonitrile Addition: Acrylonitrile is added dropwise to the reaction mixture. The reaction is often exothermic, and the temperature should be controlled, typically by external cooling, to prevent polymerization of acrylonitrile.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of glycerol and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with an acid. The resulting salt is typically removed by filtration or washing. The solvent, if used, is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure Glycerol Tris(2-cyanoethyl) Ether.
Applications in Drug Development and Biological Activity
Currently, there is a lack of specific information in the scientific literature regarding the application of Glycerol Tris(2-cyanoethyl) Ether in drug development or its biological activity.
However, the parent molecule, glycerol, and its other ether and ester derivatives are widely explored in pharmaceutical sciences. Glycerol-based polymers and nanoparticles have been investigated as potential drug delivery vehicles. Furthermore, certain glycerol ethers have been identified as having biological activity, for instance, as endogenous cannabinoid receptor ligands. The use of glycerin has also been patented to moderate transdermal drug delivery.
The cyanoethyl groups in Glycerol Tris(2-cyanoethyl) Ether introduce nitrile functionalities, which could potentially be hydrolyzed to carboxylic acids or reduced to amines, offering a scaffold for further chemical modification. The polarity and hydrogen bonding capabilities of the ether and nitrile groups might influence its properties as an excipient in pharmaceutical formulations.
Given the biocompatibility of the glycerol backbone, future research could explore the potential of Glycerol Tris(2-cyanoethyl) Ether and its derivatives in areas such as:
-
Drug delivery systems: As a component of polymers or hydrogels.
-
Prodrug design: Where the cyanoethyl groups could be used to link therapeutic agents.
-
Excipients: Investigating its properties as a solvent or stabilizer in drug formulations.
Conclusion
Glycerol Tris(2-cyanoethyl) Ether is a well-characterized chemical compound with a defined structure and known physicochemical properties. Its synthesis via the cyanoethylation of glycerol is a standard organic transformation. While direct applications in drug development and specific biological activities have not been reported, the chemical nature of this molecule suggests potential avenues for future investigation within the pharmaceutical and biomedical fields. Further research is warranted to explore its utility and potential biological effects.
Methodological & Application
Application Notes and Protocols for FAME Analysis Using a 1,2,3-Tris(2-cyanoethoxy)propane GC Column
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of Fatty Acid Methyl Esters (FAMEs) is a cornerstone of lipid research, crucial for characterizing fats and oils, and determining the total fat content in various matrices, including food, biological, and pharmaceutical samples. Gas chromatography (GC) is the premier technique for FAME analysis due to the volatility and thermal stability of these esters. The choice of the GC column's stationary phase is the most critical factor influencing the separation selectivity, especially for complex mixtures containing saturated, unsaturated, and isomeric FAMEs.
Highly polar stationary phases are essential for the effective separation of FAMEs, particularly for resolving geometric cis and trans isomers, which have significant nutritional and physiological implications.[1][2] While modern FAME analysis often employs highly polar biscyanopropyl siloxane-based columns, this document provides detailed application notes and protocols for the use of a 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) stationary phase. TCEP is a highly polar phase that provides unique selectivity for FAME analysis.
Disclaimer: Specific performance data and established protocols for commercially available this compound (TCEP) capillary columns for FAME analysis are not widely available in recent public literature. The following protocols and data are based on established methodologies for other highly polar cyanopropyl stationary phases (e.g., biscyanopropyl polysiloxane) which are expected to have similar chromatographic behavior.[3][4] Researchers should consider this a foundational guide and expect that optimization of the method for a specific TCEP column and instrument will be necessary.
Principle of Separation
The separation of FAMEs on a TCEP column is governed by a combination of factors, primarily the compound's boiling point and its interaction with the highly polar stationary phase. The cyano groups in the TCEP phase induce strong dipole-dipole interactions, leading to greater retention of unsaturated FAMEs compared to their saturated counterparts of the same carbon number. This strong polarity is particularly effective in resolving positional and geometric isomers of unsaturated FAMEs.[5]
Experimental Protocols
Sample Preparation: Transesterification of Lipids to FAMEs
Accurate and reproducible FAME analysis begins with a robust and efficient derivatization procedure to convert triglycerides and other lipids into their corresponding methyl esters.[6]
Reagents and Materials:
-
Hexane (B92381) (HPLC grade)
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Anhydrous Sodium Sulfate (B86663)
-
Sample containing lipids (e.g., oil, fat extract)
-
Screw-cap glass test tubes
-
Vortex mixer
-
Centrifuge
-
GC vials
Protocol:
-
Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap glass test tube.
-
Dissolution: Add 2 mL of hexane to the test tube and vortex until the sample is fully dissolved.
-
Methylation: Add 0.2 mL of 2 M methanolic KOH.
-
Reaction: Cap the tube tightly and vortex vigorously for 30-60 seconds. The solution will initially become cloudy and then clear as the reaction proceeds.
-
Phase Separation: Allow the tube to stand for 5-10 minutes, or centrifuge at a low speed (e.g., 1000 x g) for 2 minutes to achieve a clear separation of the upper hexane layer (containing FAMEs) and the lower glycerol (B35011) layer.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract containing the FAMEs into a GC vial for analysis.
Gas Chromatography (GC) Analysis
The following are typical GC conditions for the analysis of FAMEs on a highly polar cyanopropyl column. These should be considered a starting point for method development on a TCEP column.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Data acquisition and processing software
GC Conditions:
| Parameter | Recommended Value |
| GC Column | TCEP Capillary Column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Constant Flow Mode) |
| Injector | Split/Splitless |
| Injector Temperature | 225 - 250 °C |
| Split Ratio | 50:1 to 100:1 (depending on sample concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 100 °C, hold for 4 minRamp: 3 °C/min to 240 °CFinal Hold: Hold at 240 °C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 280 °C |
| Makeup Gas (N2) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Data Presentation
Quantitative data from FAME analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides representative retention times for a standard FAME mixture on a highly polar cyanopropyl column, which can be used as a reference for method development.
Table 1: Representative Retention Times of Common FAMEs on a Highly Polar Cyanopropyl GC Column
| Peak No. | FAME | Retention Time (min) |
| 1 | C4:0 | ~ 5.2 |
| 2 | C6:0 | ~ 6.8 |
| 3 | C8:0 | ~ 9.5 |
| 4 | C10:0 | ~ 13.2 |
| 5 | C12:0 | ~ 18.5 |
| 6 | C14:0 | ~ 24.8 |
| 7 | C14:1 | ~ 25.5 |
| 8 | C16:0 | ~ 31.2 |
| 9 | C16:1n7 | ~ 31.9 |
| 10 | C18:0 | ~ 37.5 |
| 11 | C18:1n9c (cis) | ~ 38.2 |
| 12 | C18:1n9t (trans) | ~ 38.0 |
| 13 | C18:2n6c (cis) | ~ 40.1 |
| 14 | C18:2n6t (trans) | ~ 39.8 |
| 15 | C20:0 | ~ 43.8 |
| 16 | C18:3n3 (cis) | ~ 42.5 |
| 17 | C20:1n9 | ~ 44.5 |
| 18 | C22:0 | ~ 50.2 |
| 19 | C20:5n3 (EPA) | ~ 48.9 |
| 20 | C24:0 | ~ 55.8 |
| 21 | C22:6n3 (DHA) | ~ 54.2 |
Note: Retention times are approximate and will vary depending on the specific column, instrument, and analytical conditions.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the GC analysis of FAMEs.
Caption: Workflow for the GC-FID analysis of FAMEs.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Separation of Cis-Trans Fatty Acid Methyl Esters using TCEP Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate identification and quantification of cis and trans fatty acid methyl esters (FAMEs) are crucial in various fields, including food science, nutrition, and clinical research, due to the significant health implications of different fatty acid isomers. Gas chromatography (GC) with a highly polar stationary phase is the gold standard for separating these complex mixtures. 1,2,3-tris(2-cyanoethoxy)propane (TCEP) is a highly polar stationary phase that provides excellent selectivity for the separation of geometric (cis/trans) and positional isomers of FAMEs. This document provides detailed application notes and protocols for the successful separation of cis-trans FAMEs using TCEP or equivalent highly polar cyanopropyl capillary GC columns.
The principle of separation on TCEP columns is based on the interaction of the FAMEs with the polar stationary phase. The cyano groups in the TCEP phase induce strong dipole-dipole interactions with the double bonds of the unsaturated FAMEs. The geometry of the fatty acid chain plays a critical role in these interactions. Trans isomers, having a more linear and rigid structure, have less interaction with the stationary phase and therefore elute earlier than their corresponding cis isomers, which have a bent configuration allowing for greater interaction.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs
This protocol outlines the common procedure for the derivatization of fatty acids from lipid samples into their corresponding methyl esters, which are more volatile and suitable for GC analysis.
Materials:
-
Lipid sample (e.g., oil, fat extract)
-
Hexane (B92381) (HPLC grade)
-
2M Potassium Hydroxide (KOH) in Methanol
-
1M Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Dissolution: Weigh approximately 25-50 mg of the lipid sample into a screw-cap glass test tube. Add 2 mL of hexane and vortex until the sample is fully dissolved.
-
Transesterification: Add 200 µL of 2M methanolic KOH to the tube. Cap the tube tightly and vortex vigorously for 30-60 seconds. The solution will initially become cloudy and then turn clear as the reaction proceeds.
-
Phase Separation: After the reaction, add 2 mL of 1M NaCl solution to the tube to stop the reaction and aid in phase separation. Vortex briefly and then centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the layers.
-
FAME Extraction: Carefully collect the upper hexane layer, which contains the FAMEs, using a Pasteur pipette and transfer it to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract containing the FAMEs into a GC vial, using an insert for small volumes. The sample is now ready for GC analysis. For long-term storage, samples should be kept at -20°C.
Protocol 2: GC-FID Analysis of Cis-Trans FAMEs on a TCEP Column
This protocol provides the gas chromatography conditions for the separation of cis-trans FAMEs using a TCEP or equivalent highly polar cyanopropyl column. The parameters provided are typical and may require optimization based on the specific instrument and the complexity of the sample.
Instrumentation and Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: TCEP or equivalent highly polar biscyanopropyl polysiloxane column (e.g., Restek Rt-2560, Agilent HP-88, Supelco SP-2560)
GC Parameters:
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 100:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | ~1 mL/min (for Helium) |
| Oven Program | Initial Temperature: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold at 240°C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Makeup Gas | Nitrogen |
| Data System | Chromatography data acquisition and processing software |
Data Presentation
The following table summarizes typical elution order and representative retention times for common C18 FAME isomers on a 100 m highly polar cyanopropyl column, which is indicative of the performance of a TCEP column. Note that absolute retention times can vary between instruments and specific column batches.
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Typical Elution Order |
| Methyl Stearate | C18:0 | 1 |
| Methyl Elaidate | C18:1 t9 | 2 |
| Methyl Oleate | C18:1 c9 | 3 |
| Methyl Linolelaidate | C18:2 t9, t12 | 4 |
| Methyl Linoelaidate | C18:2 c9, t12 | 5 |
| Methyl Linoleate | C18:2 c9, c12 | 6 |
| Methyl γ-Linolenate | C18:3 c6, c9, c12 | 7 |
| Methyl α-Linolenate | C18:3 c9, c12, c15 | 8 |
Note: The elution order is based on the general principle of trans isomers eluting before cis isomers on highly polar cyanopropyl phases.
Visualizations
Caption: Experimental workflow for cis-trans FAME analysis.
Caption: Principle of cis-trans FAME separation on a TCEP column.
References
- 1. Sigma-Aldrich [sigmaaldrich.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test [restek.com]
- 4. Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis [restek.com]
- 5. restek.com [restek.com]
Application Note: Analysis of Alcohols in Gasoline using a TCEP GC Column
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxygenated compounds, such as alcohols and ethers, are blended into gasoline to enhance octane (B31449) ratings and promote cleaner combustion, thereby reducing harmful emissions.[1][2] The accurate determination of the type and concentration of these oxygenates is crucial for quality control, regulatory compliance, and ensuring fuel compatibility with engine systems.[1][3] The complexity of the gasoline matrix, which primarily consists of a wide range of hydrocarbons, presents a significant analytical challenge for the separation and quantification of polar alcohol additives.[2][4]
This application note details a robust gas chromatography (GC) method for the analysis of common alcohols in gasoline, employing a 1,2,3-tris(2-cyanoethoxy)propane (TCEP) column. The high polarity of the TCEP stationary phase provides selective retention of polar analytes like alcohols, allowing for their effective separation from the non-polar hydrocarbon components of gasoline.[5][6] This method is based on established principles, such as those outlined in ASTM D4815, which often utilize a dual-column system with a TCEP pre-column for the heart-cutting and back-flushing of analytes.[4][7]
Experimental Protocols
This protocol describes the determination of methanol, ethanol, isopropanol, n-propanol, isobutanol, tert-butanol, sec-butanol, and n-butanol in gasoline.
1. Materials and Reagents
-
Gasoline Samples: Commercial gasoline blends or prepared laboratory standards.
-
Alcohol Standards: Methanol, ethanol, isopropanol, n-propanol, isobutanol, tert-butanol, sec-butanol, and n-butanol (analytical grade).
-
Internal Standard: 1,2-dimethoxyethane (B42094) (DME) or another suitable non-interfering compound.
-
Solvent: Isooctane (B107328) or other suitable solvent for dilution.
-
Gases: Helium (carrier gas), hydrogen, and air (for FID), all of high purity.
2. Instrumentation
-
Gas Chromatograph (GC): A system equipped with a split/splitless injector, a flame ionization detector (FID), and a column switching valve.[4]
-
Columns:
-
Autosampler: For automated and reproducible injections.[9]
-
Data Acquisition System: Software for instrument control, data acquisition, and processing.
3. Sample Preparation
-
Allow gasoline samples and standards to equilibrate to room temperature.
-
Prepare a stock solution of the internal standard (e.g., 1,2-dimethoxyethane) in isooctane.
-
Prepare calibration standards by accurately weighing and diluting the alcohol standards and the internal standard stock solution in isooctane to cover the desired concentration range (e.g., 0.1 to 12.0 mass percent for individual alcohols).[10]
-
For gasoline samples, add a known amount of the internal standard. Dilution with isooctane may be necessary depending on the expected alcohol concentration.
4. GC Operating Conditions
The following are typical starting conditions and may require optimization:
| Parameter | Value |
| Injector | Split/Splitless, 220 °C[11] |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, with appropriate flow rate or linear velocity (e.g., 30 cm/sec)[6] |
| Oven Program | Isothermal at 100 °C[11] or a temperature program such as 60°C (hold 5 min) to 100°C at 5°C/min (hold 10 min)[6] |
| Detector | Flame Ionization Detector (FID), 220 °C[11] |
| Valve Switching | The timing of the column switching valve is critical. The initial phase directs the sample to the TCEP pre-column to retain the polar oxygenates while venting the more volatile, non-polar hydrocarbons.[7] After the elution of the light hydrocarbons, the valve is switched to back-flush the retained alcohols from the TCEP column onto the analytical column for separation and detection.[4][7] The exact timing for the valve switch must be determined experimentally based on the retention times of the analytes. |
5. Data Analysis
-
Identify the alcohol peaks in the chromatograms based on their retention times compared to the standards.
-
Integrate the peak areas of the identified alcohols and the internal standard.
-
Create a calibration curve for each alcohol by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantify the concentration of each alcohol in the gasoline samples using the generated calibration curves.
Data Presentation
The following table summarizes typical quantitative data for the analysis of alcohols in gasoline using a TCEP column system. Retention times are approximate and will vary with specific instrument conditions.
| Analyte | Typical Retention Time (min) | Linearity (R²) | Detection Range (mass %) |
| Methanol | 4.5 | >0.999 | 0.1 - 12.0 |
| Ethanol | 5.8 | >0.999 | 0.1 - 12.0 |
| Isopropanol | 5.2 | >0.999 | 0.1 - 12.0 |
| tert-Butanol | 3.8 | >0.999 | 0.1 - 12.0 |
| n-Propanol | - | >0.999 | 0.1 - 12.0 |
| sec-Butanol | - | >0.999 | 0.1 - 12.0 |
| Isobutanol | - | >0.999 | 0.1 - 12.0 |
| n-Butanol | 9.2 | >0.999 | 0.1 - 12.0 |
Note: Retention times are illustrative and based on a representative chromatogram.[6] The determination range for individual alcohols is specified by ASTM D4815.[10] Linearity data is based on typical performance of such methods.[12]
Mandatory Visualization
Caption: Experimental workflow for alcohol analysis in gasoline using a TCEP column.
The use of a TCEP GC column, particularly in a dual-column configuration with valve switching, provides a highly effective and selective method for the quantitative analysis of alcohols in gasoline.[4][7] This approach successfully overcomes the challenge of co-elution with the complex hydrocarbon matrix, ensuring accurate and reliable results.[2][5] The detailed protocol and GC conditions presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of fuel analysis and quality control.
References
- 1. ASTM D4815 (Ethanol & Oxygenates in Gasoline by GC) – SPL [spllabs.com]
- 2. gcms.cz [gcms.cz]
- 3. ASTM D4815 - eralytics [eralytics.com]
- 4. labsense.fi [labsense.fi]
- 5. chromtech.com [chromtech.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. agilent.com [agilent.com]
- 10. store.astm.org [store.astm.org]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. americanlaboratory.com [americanlaboratory.com]
Application Note: Gas Chromatography Method for Aromatic Compounds on 1,2,3-Tris(2-cyanoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and analysis of aromatic compounds using gas chromatography (GC) with a 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) stationary phase. The high polarity of the TCEP phase makes it particularly effective for retaining and separating aromatic hydrocarbons from aliphatic compounds.
Introduction
This compound (TCEP) is a highly polar stationary phase used in gas chromatography for the selective separation of aromatic compounds. Its strong dipole-dipole and dispersion interactions allow for the retention of polarizable analytes like aromatic hydrocarbons, enabling their separation from less polar aliphatic hydrocarbons. This characteristic is particularly valuable in the analysis of complex hydrocarbon mixtures such as gasoline, where aromatic content is a critical quality parameter. The TCEP column is often used as a pre-column in multidimensional GC systems to isolate the aromatic fraction before further separation on a nonpolar column.
Experimental Protocols
This protocol is based on established methodologies, such as those outlined in ASTM D5580, for the analysis of aromatic compounds in gasoline. The method can be adapted for other sample matrices with appropriate validation.
Instrumentation and Consumables
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector. A 10-port switching valve is required for heart-cutting and backflushing.
-
Columns:
-
Pre-column: Micropacked TCEP column (e.g., 20% TCEP on Chromosorb P(AW), 80/100 mesh, in a 560 mm x 0.76 mm ID stainless steel tube).
-
Analytical Column: Nonpolar capillary column (e.g., 50 m x 0.20 mm ID, 0.5 µm film thickness dimethylpolysiloxane).
-
-
Carrier Gas: Helium or Hydrogen, ultra-high purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Syringes: 10 µL GC syringe for liquid injections.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Reagents: High-purity solvents (e.g., isooctane) for standard and sample preparation.
-
Standards: Certified reference standards of benzene, toluene, ethylbenzene, xylenes (B1142099) (p-, m-, o-), C9+ aromatics, and 2-hexanone (B1666271) (internal standard).
Sample and Standard Preparation
-
Internal Standard (ISTD) Stock Solution: Prepare a stock solution of 2-hexanone in a suitable solvent like isooctane (B107328).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the aromatic compounds of interest and the internal standard in isooctane to cover the expected concentration range of the samples.
-
Sample Preparation: For gasoline samples, a direct injection or a dilution with a suitable solvent may be employed. Accurately add a known amount of the internal standard to the sample. For solid or viscous samples, appropriate extraction and cleanup procedures must be developed and validated.
GC Operating Conditions
The following conditions are a general guideline and may require optimization for specific applications and instruments. This method often involves a two-run analysis for a complete aromatic profile.
Table 1: Gas Chromatograph Operating Conditions
| Parameter | Run 1: Benzene and Toluene | Run 2: C8 and Heavier Aromatics |
| Injector | ||
| Temperature | 200°C | 200°C |
| Injection Volume | 1.0 µL | 1.0 µL |
| Split Ratio | 10:1 | 10:1 |
| Oven Temperature Program | ||
| Initial Temperature | 60°C | 60°C |
| Initial Hold Time | 6 min | - |
| Ramp Rate | 2°C/min | 10°C/min |
| Final Temperature | 115°C | 150°C |
| Final Hold Time | Until all components elute | Until all components elute |
| FID Detector | ||
| Temperature | 250°C | 250°C |
| H2 Flow | 30 mL/min | 30 mL/min |
| Air Flow | 300 mL/min | 300 mL/min |
| Makeup Gas (He) | 25 mL/min | 25 mL/min |
| Valve Timing | ||
| Backflush TCEP | Before elution of benzene | Before elution of ethylbenzene |
| Backflush Analytical Column | After elution of internal standard | After elution of o-xylene |
Data Presentation
The following table provides typical retention times for common aromatic compounds obtained using a TCEP GC column. Actual retention times may vary depending on the specific instrument, column dimensions, and operating conditions.
Table 2: Typical Retention Times of Aromatic Compounds on a TCEP Column
| Compound | Retention Time (min) |
| Benzene | ~5.5 |
| Toluene | ~8.0 |
| Ethylbenzene | ~10.5 |
| p-Xylene | ~11.0 |
| m-Xylene | ~11.2 |
| o-Xylene | ~12.5 |
| Isopropylbenzene (Cumene) | ~13.0 |
| n-Propylbenzene | ~14.5 |
| 1,3,5-Trimethylbenzene | ~15.0 |
| 1,2,4-Trimethylbenzene | ~16.5 |
| Naphthalene | ~25.0 |
Note: Retention times are approximate and should be confirmed by running a standard under your specific analytical conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of aromatic compounds using a TCEP column.
Application Notes and Protocols for Conditioning and Activation of a New TCEP GC Column
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conditioning and activation of a new 1,2,3-tris(2-cyanoethoxy)propane (TCEP) gas chromatography (GC) column. TCEP columns are highly polar and are ideal for the separation of aromatics, oxygenates, and other polar compounds.[1][2] Proper conditioning is a critical step to ensure optimal column performance, including a stable baseline, low bleed, and high sensitivity.[3][4] This process removes any volatile contaminants from the manufacturing process and ensures the stationary phase is evenly distributed and ready for analysis.[5] It is particularly crucial for TCEP columns, especially when they are to be operated near their maximum temperature limits.[2][6]
Materials and Equipment
-
New TCEP GC Column
-
Gas Chromatograph (GC) with a suitable inlet (e.g., split/splitless) and detector (e.g., FID)
-
High-purity carrier gas (Helium or Hydrogen recommended) equipped with oxygen and moisture traps[7]
-
Electronic leak detector[7]
-
Septa, ferrules, and appropriate wrenches for column installation
-
Methanol or another suitable solvent for flow verification[7]
-
Ceramic scoring wafer or capillary column cutter[8]
Experimental Protocols
Pre-Conditioning: Column Installation and System Preparation
Proper installation and system checks are fundamental to successful column conditioning and subsequent performance.
-
Column Inspection: Carefully remove the new TCEP column from its packaging, ensuring not to touch the column tubing with bare hands. Inspect for any physical damage.
-
Column Trimming: Trim approximately 10 cm from each end of the column using a ceramic scoring wafer to ensure a clean, square cut.[9][10] This removes any potentially damaged or contaminated sections from the flame-sealing process.[9]
-
Inlet Installation: Install the column into the GC inlet according to the instrument manufacturer's instructions, ensuring the correct insertion depth.[10]
-
Carrier Gas Purge: Turn on the carrier gas and set the flow rate according to the recommendations in Table 1. Allow the carrier gas to purge the column for 15-30 minutes at ambient temperature.[5][11] This step is crucial for removing air and moisture from the system.[7]
-
Leak Check: Perform a thorough leak check of all connections using an electronic leak detector.[7] The absence of leaks is critical as oxygen can irreversibly damage the stationary phase at elevated temperatures.[7]
-
Detector Connection (Important): Do NOT connect the column to the detector at this stage. [7][8] This prevents contamination of the detector with volatile materials that will elute from the column during conditioning. The detector end of the column should remain in the GC oven.
Column Conditioning: Temperature Program
The following temperature program is recommended for conditioning a new TCEP GC column.
-
Initial Oven Temperature: Set the initial oven temperature to 40°C.[8]
-
Temperature Ramp: Program the oven to ramp the temperature at a rate of 10°C/minute to the final conditioning temperature.[8]
-
Final Conditioning Temperature: The final conditioning temperature should be 20°C above the intended maximum operating temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit (typically 135°C to 150°C for TCEP columns).[1][2][8] Exceeding the maximum temperature will cause irreversible damage to the stationary phase.[12]
-
Hold Time: Hold the column at the final conditioning temperature for the time specified in Table 2. The goal is to achieve a stable baseline.[13]
-
Cool Down: After the hold time, cool down the oven to the initial analytical temperature.
Post-Conditioning: Detector Connection and System Verification
-
Detector Connection: Once the oven has cooled, turn off the carrier gas and connect the column to the detector, again following the instrument manufacturer's guidelines for proper insertion depth.
-
System Re-pressurization and Leak Check: Turn the carrier gas back on, allow the system to pressurize, and perform another leak check at the detector fitting.
-
Baseline Evaluation: Re-run the conditioning temperature program (or your analytical method's temperature program) and monitor the detector baseline. A conditioned column will exhibit a stable, low-bleed baseline.[13]
-
Blank Injection: Perform a blank injection (injecting only the solvent used for your samples) to ensure there are no ghost peaks or other signs of contamination.
-
Test Mix Analysis: Inject a known standard mixture to verify column performance, including peak shape, resolution, and retention time stability.
Data Presentation
The following tables summarize the key quantitative parameters for the conditioning of a new TCEP GC column.
Table 1: Recommended Carrier Gas Flow Rates for Purging and Conditioning
| Column I.D. (mm) | Recommended Flow Rate (mL/min) |
| 0.18 | 0.8 |
| 0.25 | 1.0 |
| 0.32 | 1.5 |
| 0.53 | 5.0 |
Data compiled from general GC column conditioning guidelines.[3]
Table 2: Approximate Conditioning Times at Final Temperature
| Column Length (m) | Film Thickness (µm) | Approximate Hold Time (hours) |
| < 15 | 0.1 - 0.5 | 0.5 - 1 |
| 15 - 30 | 0.1 - 0.5 | 1 - 2 |
| > 30 | 0.1 - 0.5 | 2 - 4 |
| All Lengths | > 0.5 | 4 - 8 (or overnight) |
Note: These are general guidelines. Conditioning time may vary based on the specific column and detector sensitivity. For highly sensitive detectors like mass spectrometers, longer conditioning times may be necessary to achieve a stable baseline.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the conditioning and activation of a new TCEP GC column.
Caption: Workflow for TCEP GC Column Conditioning and Activation.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High Column Bleed | - Oxygen leak in the system- Conditioning temperature too high- Column contamination | - Perform a thorough leak check- Ensure conditioning temperature does not exceed the column's maximum limit- Trim the column inlet |
| Peak Tailing | - Poor column cut- Incorrect column installation depth- Active sites in the system | - Re-trim the column ensuring a square cut- Verify correct installation depth as per instrument manual- Ensure proper system deactivation |
| Ghost Peaks | - Contamination in the inlet or carrier gas- Septum bleed | - Clean the inlet and replace the liner and septum- Ensure high-purity carrier gas and functional traps |
| Unstable Baseline | - Incomplete conditioning- System leaks- Detector contamination | - Extend conditioning time- Perform a leak check- Clean the detector according to the manufacturer's instructions |
For further troubleshooting, consult the GC and column manufacturer's documentation.
References
- 1. CP-TCEP for Alcohols in Gasoline GC column | Agilent [agilent.com]
- 2. restek.com [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. How to Condition a New Capillary GC Column [restek.com]
- 8. How to Condition a New Capillary GC Column [restek.com]
- 9. GC column conditioning / CHROMSERVIS.EU [chromservis.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
Application Notes and Protocols for 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) GC Column Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for sample preparation and analysis using a 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) gas chromatography (GC) column. The TCEP column is a highly polar stationary phase, making it ideal for the separation of polar analytes such as alcohols, aromatics, and other oxygenated compounds.
Application Note 1: Analysis of Alcohols and Aromatics in Gasoline
Scope: This protocol details the sample preparation and GC analysis of light alcohols (C1-C4) and aromatic compounds (C5-C7) in a gasoline matrix using a TCEP column. The high polarity of the TCEP phase allows for the separation of these polar analytes from the complex aliphatic hydrocarbon matrix of gasoline.[1][2][3][4]
Materials and Reagents:
-
Solvent: Isooctane (B107328) (GC grade or higher)
-
Internal Standard (ISTD): 2-Hexanone or Methyl Ethyl Ketone (MEK)[2][5]
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of target alcohols (e.g., methanol, ethanol, tert-butanol, n-butanol) and aromatics (e.g., benzene, toluene, ethylbenzene, xylenes) in isooctane.
-
Sample: Gasoline
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa
-
Syringes: Microsyringes for sample and standard preparation
Experimental Protocol:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 2-hexanone) in isooctane.
-
Calibration Standard Preparation:
-
Pipette a precise volume of the internal standard stock solution into a series of volumetric flasks.
-
Add varying, known amounts of the target alcohol and aromatic standards to each flask.
-
Dilute to the final volume with isooctane to create a calibration curve spanning the expected concentration range of the samples.
-
-
Sample Preparation:
-
Pipette a known volume of the gasoline sample into a volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the final volume with isooctane. A typical dilution is 1:10 (sample:solvent), but this may need to be optimized based on the expected analyte concentrations.
-
Gently vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the prepared sample to a 2 mL autosampler vial.
-
-
GC-FID Analysis:
Data Presentation:
| Parameter | Value | Reference |
| Column | Agilent J&W CP-TCEP, 50 m x 0.25 mm, 0.4 µm | [2] |
| Oven Program | 70°C (10 min) to 120°C at 5°C/min, hold for 8 min | [2] |
| Injector Temp. | 200°C | [6] |
| Detector Temp. | 250°C (FID) | |
| Carrier Gas | Nitrogen or Helium | [2][6] |
| Injection Volume | 0.5 µL | [2] |
| Split Ratio | 50:1 | [2] |
Sample Preparation Workflow for Gasoline Analysis
Caption: Workflow for gasoline sample and calibration standard preparation for GC analysis.
Application Note 2: General Protocol for Volatile Organic Compounds (VOCs) and Residual Solvents via Headspace Analysis
Materials and Reagents:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or water, depending on sample solubility.[7]
-
Internal Standard (ISTD): Select an appropriate ISTD that is not present in the sample and has good chromatographic behavior.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of target residual solvents in the chosen solvent.
-
Sample: Drug substance, excipient, or drug product.
-
Vials: 20 mL headspace vials with appropriate caps (B75204) and septa.
Experimental Protocol:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the chosen solvent.
-
Calibration Standard Preparation:
-
Accurately weigh or measure the target residual solvents into a volumetric flask and dilute with the chosen solvent to create a stock standard.
-
Prepare a series of working standards by diluting the stock standard in the chosen solvent in headspace vials.
-
Add a consistent amount of the internal standard stock solution to each headspace vial.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a 20 mL headspace vial.
-
Add a precise volume of the chosen solvent.
-
Add a precise volume of the internal standard stock solution.
-
Immediately cap and crimp the vial.
-
Gently swirl to dissolve the sample. Sonication may be used if necessary.
-
-
Headspace GC-FID Analysis:
-
Place the vials in the headspace autosampler.
-
The headspace parameters (e.g., vial incubation temperature and time, loop fill time, injection time) must be optimized for the specific analytes and matrix.
-
A typical starting point for incubation is 80°C for 45 minutes.[8]
-
Data Presentation:
| Parameter | General Value (Requires Optimization) |
| Column | This compound (TCEP) |
| Oven Program | Start at a low temperature (e.g., 40°C) and ramp to an appropriate upper temperature. |
| Injector Temp. | 140-200°C |
| Detector Temp. | 240-250°C (FID) |
| Carrier Gas | Nitrogen or Helium |
| Headspace Incubation Temp. | 80°C |
| Headspace Incubation Time | 45 min |
General Headspace Sample Preparation Workflow
Caption: General workflow for headspace sample preparation for GC analysis of volatile compounds.
Application Note 3: Considerations for Volatile Fatty Acid (VFA) Analysis
Scope: The direct analysis of underivatized volatile fatty acids (VFAs) by GC can be challenging due to their high polarity and potential for adsorption onto the column, leading to poor peak shape.[9][10] While specialized acidic columns are often used, a highly polar TCEP column could potentially be employed. The sample preparation for VFA analysis typically involves extraction and filtration. Derivatization to more volatile esters (e.g., methyl esters) is also a common approach to improve chromatographic performance.[11]
Sample Preparation for Direct Injection (Aqueous Samples):
-
Sample Collection: Collect the aqueous sample containing VFAs.
-
Acidification (Optional but Recommended): Acidify the sample with a small amount of a non-volatile acid (e.g., phosphoric acid) to a pH of 2-3. This suppresses the dissociation of the VFAs and improves their volatility.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any solid material. Filter the supernatant through a 0.2 or 0.45 µm filter to remove particulates that could block the GC syringe or column.[12]
-
Internal Standard: Add a suitable internal standard (e.g., a VFA not present in the sample, like heptanoic acid).
-
Analysis: Inject the filtered sample directly into the GC system.
Sample Preparation via Derivatization (Esterification):
-
Extraction: Extract the VFAs from the sample matrix using an appropriate solvent.
-
Derivatization: React the extracted VFAs with a derivatizing agent (e.g., BF3-methanol or acidic methanol) to convert them to their corresponding methyl esters (FAMEs).[11] This process makes the analytes more volatile and less polar.
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture into an organic solvent (e.g., hexane).
-
Analysis: Inject the FAMEs solution into the GC system.
Due to the general nature of these recommendations for VFA analysis, a specific data table and workflow diagram for a TCEP column are not provided, as optimization would be essential. Researchers should consult relevant literature and perform thorough method development.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. chromtech.net.au [chromtech.net.au]
- 7. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC Analyses of Free Fatty Acids [merckmillipore.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Residual Solvents in Pharmaceutical Products Using 1,2,3-Tris(2-cyanoethoxy)propane Stationary Phase by Headspace Gas Chromatography
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of residual solvents in pharmaceutical products using a highly polar 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) stationary phase in gas chromatography with headspace sampling and flame ionization detection (HS-GC-FID). The unique selectivity of the TCEP phase offers alternative separation capabilities for residual solvents as outlined in the ICH Q3C guidelines. This application note includes a proposed experimental protocol, system suitability requirements, and representative quantitative data. The provided method is a comprehensive template that requires validation for specific applications.
Introduction
Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products.[1][2] Since residual solvents do not provide any therapeutic benefit, they should be removed to the extent possible to meet product specifications and regulatory requirements.[1] The International Council for Harmonisation (ICH) guideline Q3C provides a classification of residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[3]
Headspace gas chromatography (HS-GC) is the most common technique for the analysis of residual solvents in pharmaceuticals due to its ability to handle various sample matrices and avoid contamination of the GC system.[1][3] The choice of the GC stationary phase is critical for achieving the desired separation of a wide range of solvents with varying polarities and boiling points.[4] While moderately polar phases like G43 (6% cyanopropylphenyl-94% dimethylpolysiloxane) are commonly used, highly polar phases such as this compound (TCEP) can offer unique selectivity, particularly for polar analytes.[5][6]
The TCEP stationary phase is characterized by its strong dipole-dipole and hydrogen bonding interactions, leading to the significant retention of polar compounds.[4][5] This property can be advantageous for resolving critical pairs of solvents that may co-elute on less polar columns. However, TCEP columns have a lower maximum operating temperature and are typically non-bonded, which requires careful consideration during method development to ensure column stability and longevity.[5]
This application note presents a detailed methodology for the quantitative analysis of ICH Class 1, 2, and 3 residual solvents using a TCEP stationary phase.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
-
GC Column: Rt™-TCEP, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent TCEP column).
-
Data System: Agilent OpenLab CDS or equivalent.
-
Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.
-
Syringes: Gas-tight syringes for standard preparation.
-
Gases: Helium (carrier gas), Hydrogen (FID), Air (FID), Nitrogen (makeup gas), all of high purity (99.999%).
Reagents and Standards
-
Solvents: All residual solvent standards should be of analytical grade or higher.
-
Diluent: Dimethyl sulfoxide (B87167) (DMSO), headspace grade.
-
Water: Purified water (e.g., Milli-Q or equivalent).
Standard and Sample Preparation
Standard Stock Solutions:
Prepare individual stock standards of each residual solvent in DMSO. From these, create mixed stock solutions for each class of residual solvents according to the concentrations specified in the ICH Q3C guidelines.
Working Standard Solutions:
Prepare the working standard solutions by diluting the mixed stock solutions with a 50:50 (v/v) mixture of DMSO and water in a 20 mL headspace vial. The final concentrations should correspond to the ICH limits.
Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL headspace vial. Add 5 mL of a 50:50 (v/v) mixture of DMSO and water. Crimp the vial tightly.
Headspace GC-FID Method
Table 1: Headspace Sampler Conditions
| Parameter | Value |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 45 min |
| Injection Volume | 1 mL |
| Vial Shaking | On (Medium) |
| Carrier Gas | Helium |
| Vial Pressure | 10 psi |
| Pressurization Time | 0.2 min |
Table 2: GC-FID Conditions
| Parameter | Value |
| Inlet Temperature | 140 °C |
| Split Ratio | 5:1 |
| Carrier Gas | Helium |
| Constant Flow | 2.0 mL/min |
| Oven Program | Initial: 40 °C (hold 20 min)Ramp: 10 °C/min to 130 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
Results and Discussion
Chromatographic Performance
The high polarity of the TCEP stationary phase provides a unique elution order for residual solvents compared to less polar columns. Polar solvents are more strongly retained. The proposed method is designed to provide robust separation for a wide range of residual solvents. Due to the lower maximum operating temperature of the TCEP column, the final oven temperature is limited to 130 °C.[5]
Table 3: Representative Retention Times for Selected Residual Solvents on a TCEP Column
| Solvent | Class | Approximate Retention Time (min) |
| Methanol | 2 | 6.5 |
| Ethanol | 3 | 7.8 |
| Acetone | 3 | 8.5 |
| Isopropanol | 3 | 8.9 |
| Dichloromethane | 2 | 9.5 |
| Acetonitrile | 2 | 10.2 |
| n-Hexane | 2 | 11.0 |
| Benzene | 1 | 14.5 |
| Toluene | 2 | 18.0 |
| Xylenes | 2 | 22.5 |
Note: These are estimated retention times and will vary depending on the specific instrument and column conditions. Experimental determination is required.
Quantitative Analysis
The method should be validated according to ICH Q2(R1) guidelines. The following tables present representative quantitative data that should be achievable with this method.
Table 4: Representative Linearity Data
| Solvent | Range (µg/mL) | Correlation Coefficient (r²) |
| Methanol | 30 - 4500 | ≥ 0.995 |
| Acetonitrile | 4 - 615 | ≥ 0.995 |
| Dichloromethane | 6 - 900 | ≥ 0.995 |
| Benzene | 0.02 - 3 | ≥ 0.995 |
| Toluene | 9 - 1335 | ≥ 0.995 |
Table 5: Representative Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Solvent | LOD (µg/mL) | LOQ (µg/mL) |
| Methanol | 10 | 30 |
| Acetonitrile | 1 | 4 |
| Dichloromethane | 2 | 6 |
| Benzene | 0.005 | 0.02 |
| Toluene | 3 | 9 |
Table 6: Representative Accuracy (Recovery) and Precision (RSD)
| Solvent | Spiked Concentration (µg/mL) | Recovery (%) | Precision (%RSD, n=6) |
| Methanol | 300 | 95 - 105 | < 5% |
| Acetonitrile | 41 | 95 - 105 | < 5% |
| Dichloromethane | 60 | 95 - 105 | < 5% |
| Benzene | 0.2 | 90 - 110 | < 10% |
| Toluene | 89 | 95 - 105 | < 5% |
Mandatory Visualizations
Caption: Workflow for residual solvent analysis.
Caption: Method development logical flow.
Conclusion
The use of a this compound (TCEP) stationary phase offers a highly polar alternative for the separation of residual solvents in pharmaceutical products. This application note provides a comprehensive, albeit proposed, protocol for the quantitative analysis of ICH residual solvents using HS-GC-FID with a TCEP column. The unique selectivity of this phase can be beneficial for resolving challenging solvent mixtures. Due to the specific characteristics of the TCEP column, particularly its lower thermal stability, careful method development and validation are essential to ensure a robust and reliable analytical procedure. The provided experimental conditions and representative data serve as a strong starting point for laboratories looking to implement this methodology.
References
Application Note: Headspace GC-FID Method Development for the Analysis of Residual Solvents in Pharmaceutical Preparations Using a TCEP Column
Abstract
This application note details a comprehensive protocol for the development and implementation of a static headspace gas chromatography with flame ionization detection (HS-GC-FID) method for the quantification of residual solvents in pharmaceutical articles. The method leverages the unique selectivity of a 1,2,3-tris(2-cyanoethoxy)propane (TCEP) capillary column, which is particularly advantageous for resolving polar volatile organic compounds. This document provides researchers, scientists, and drug development professionals with a robust framework for method development, including detailed experimental protocols, data presentation, and visual workflows to ensure accurate and reproducible results in a GxP-compliant environment.
Introduction
Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. As they do not provide any therapeutic benefit, they must be removed to the extent possible to meet product specifications, and their levels are closely monitored to ensure patient safety. The United States Pharmacopeia (USP) General Chapter <467> and the International Council for Harmonisation (ICH) Q3C guidelines provide a framework for the control of these impurities.
Headspace gas chromatography (HS-GC) is the technique of choice for residual solvent analysis due to its ability to introduce only the volatile components of a sample into the GC system, thereby protecting the analytical column from non-volatile matrix components and extending its lifetime. The choice of the GC column's stationary phase is critical for achieving the desired separation. TCEP columns are highly polar stationary phases that provide a unique selectivity, particularly for polar analytes such as alcohols, ketones, and nitriles, which are common residual solvents.[1][2] The high polarity of the TCEP phase allows for the retention and separation of these polar compounds, often with a different elution order compared to less polar columns, which can be advantageous in resolving complex mixtures.
This application note provides a detailed methodology for developing a HS-GC-FID method using a TCEP column for the analysis of a representative mix of Class 2 and Class 3 residual solvents.
Experimental Protocols
Materials and Reagents
-
Residual Solvent Standards: USP-grade reference standards of common Class 2 and Class 3 solvents (e.g., Acetonitrile, Methanol, Ethanol, Isopropyl Alcohol, Dichloromethane, Heptane, Toluene).
-
Diluent: Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or equivalent.
-
Vials and Caps: 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and compressed air (FID oxidant, zero grade).
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.
-
GC Column: Rt™-TCEP, 30 m x 0.25 mm ID, 0.40 µm film thickness (or equivalent TCEP column).[1][3]
-
Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data system.
Standard and Sample Preparation
3.1. Standard Stock Solution (SSS):
-
Prepare a stock solution containing a mixture of the target residual solvents in DMSO. The concentrations should be selected based on the ICH limits. For example, for Class 2 solvents, prepare a stock solution at a concentration that, when diluted into the final vial, will be at the concentration specified in USP <467>.
3.2. Working Standard Solution (WSS):
-
Accurately transfer 1.0 g of the drug substance or excipient (known to be free of residual solvents) into a 20 mL headspace vial.
-
Spike the vial with a known volume of the SSS to achieve the desired final concentration of each solvent.
-
Add 5.0 mL of DMSO to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Gently swirl the vial to ensure the sample is fully dissolved or dispersed.
3.3. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the test sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO.
-
Immediately seal and crimp the vial.
-
Gently swirl to dissolve or disperse the sample.
Headspace GC-FID Method Parameters
4.1. Headspace Autosampler Conditions:
| Parameter | Value |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Vial Equilibration Time | 30 min |
| Injection Volume | 1.0 mL |
| Vial Pressurization | 15 psi |
| Loop Fill Time | 0.2 min |
| Loop Equilibration Time | 0.05 min |
| Injection Time | 1.0 min |
4.2. GC Conditions:
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 140 °C |
| Split Ratio | 5:1 |
| Carrier Gas | Helium |
| Column Flow | 1.5 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 10 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 130 °C |
| Final Hold Time | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Note: The temperature range of the TCEP column is typically limited to around 135-150°C.[1][3] The final oven temperature should not exceed the manufacturer's recommendation.
Data Presentation: Quantitative Analysis
The following table presents representative quantitative data for a selection of common residual solvents analyzed using the described method. This data is illustrative and should be verified during method validation.
Table 1: Representative Quantitative Data for Residual Solvents on a TCEP Column
| Analyte | Class | Retention Time (min) (Expected) | Peak Area (Arbitrary Units) at ICH Limit | ICH Concentration Limit (ppm) |
| Methanol | 2 | 5.2 | 12000 | 3000 |
| Ethanol | 3 | 6.1 | 15000 | 5000 |
| Isopropyl Alcohol | 3 | 6.8 | 18000 | 5000 |
| Dichloromethane | 2 | 7.5 | 8000 | 600 |
| Acetonitrile | 2 | 8.3 | 5000 | 410 |
| Heptane | 3 | 10.5 | 20000 | 5000 |
| Toluene | 2 | 12.1 | 10000 | 890 |
Mandatory Visualizations
Signaling Pathway (Logical Relationship of Method Development)
Caption: Logical workflow for HS-GC-FID method development.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
The described Headspace GC-FID method utilizing a TCEP column provides a robust and reliable approach for the quantification of residual solvents in pharmaceutical materials. The high polarity of the TCEP stationary phase offers unique selectivity, which can be particularly beneficial for resolving polar analytes that may be challenging to separate on less polar columns. The detailed protocols and method parameters provided in this application note serve as a strong foundation for researchers and scientists to develop and validate methods tailored to their specific needs, ensuring compliance with regulatory requirements for residual solvent analysis. Method validation according to ICH Q2(R1) guidelines is essential before implementing this method for routine analysis in a quality control environment.
References
Application Notes and Protocols for 1,2,3-Tris(2-cyanoethoxy)propane in Packed GC Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tris(2-cyanoethoxy)propane (TCEP) is a highly polar stationary phase used in gas chromatography (GC). Its unique chemical structure, featuring three cyanoethyl groups, imparts a strong dipole moment and hydrogen bonding capability, making it exceptionally selective for the separation of polarizable and polar compounds. TCEP is particularly effective in resolving complex mixtures of hydrocarbons, oxygenates, and fatty acid methyl esters (FAMEs). This document provides detailed application notes and experimental protocols for the use of TCEP in packed GC columns.
TCEP is a non-bonded liquid phase with a recommended operating temperature range of 0 to 175 °C.[1] It is typically coated onto an inert solid support, such as Chromosorb P AW, to create the packing material for the GC column. The high polarity of TCEP allows for the retention and separation of compounds based on their polarity and degree of unsaturation.
Key Properties and Applications
Properties of this compound (TCEP):
| Property | Value |
| Polarity | High |
| Phase Type | Non-bonded Liquid Phase |
| Operating Temperature | 0 - 175 °C[1] |
| Interactions | Dipole-dipole, Dipole-induced dipole, Hydrogen bonding |
| Common Support | Chromosorb P AW |
Primary Applications:
-
Analysis of Oxygenates in Gasoline: TCEP is widely used for the determination of alcohols and ethers in gasoline, as specified in ASTM Method D4815.[2] It effectively separates polar oxygenates from the complex hydrocarbon matrix.
-
Separation of Aromatic and Aliphatic Hydrocarbons: The high polarity of TCEP allows for the retention of aromatic compounds, enabling their separation from aliphatic hydrocarbons. A unique characteristic is its ability to elute benzene (B151609) after n-dodecane.
-
Analysis of Fatty Acid Methyl Esters (FAMEs): TCEP is suitable for the separation of FAMEs, including the resolution of cis-trans isomers, due to its strong interactions with the ester functional group and the double bonds.
-
Separation of Volatile Fatty Acids (VFAs): TCEP can be used for the analysis of short-chain fatty acids.
-
General Analysis of Polar Compounds: The strong retention of polar analytes makes TCEP a good choice for the analysis of various polar compounds such as alcohols, ketones, and esters.
Experimental Protocols
Protocol 1: Preparation of TCEP Packing Material (10% w/w on Chromosorb P AW)
This protocol describes the "slurry" method for coating a solid support with a viscous liquid phase like TCEP.
Materials:
-
This compound (TCEP)
-
Chromosorb P AW (80/100 mesh)
-
Dichloromethane (B109758) (DCM), high purity
-
Rotary evaporator
-
Round-bottom flask
-
Beaker
-
Spatula
-
Heating mantle or water bath
Procedure:
-
Calculate Required Amounts: Determine the desired amount of packing material. For example, to prepare 50 g of 10% (w/w) TCEP on Chromosorb P AW, you will need 5 g of TCEP and 45 g of Chromosorb P AW.
-
Dissolve TCEP: In a beaker, dissolve the calculated amount of TCEP in a sufficient volume of dichloromethane to create a solution that will fully wet the solid support.
-
Prepare the Slurry: Place the calculated amount of Chromosorb P AW into a round-bottom flask. Add the TCEP solution to the flask.
-
Mix Thoroughly: Gently swirl the flask to ensure that the solid support is completely and evenly wetted by the TCEP solution, forming a slurry.
-
Solvent Evaporation: Attach the flask to a rotary evaporator.
-
Apply Gentle Heat and Rotation: Begin rotating the flask at a moderate speed. Apply gentle heat using a water bath or heating mantle (typically 40-50 °C).
-
Apply Vacuum: Gradually apply a vacuum to the system to facilitate the evaporation of the dichloromethane.
-
Dry the Packing Material: Continue the evaporation process until the packing material is free-flowing and no solvent odor is detectable. To ensure complete removal of the solvent, you can periodically stop the rotation and gently agitate the powder with a spatula.
-
Final Drying: For complete solvent removal, the packing material can be further dried in a vacuum oven at a temperature below the maximum operating temperature of the stationary phase for a few hours.
-
Storage: Store the prepared packing material in a tightly sealed, clean glass container until ready for use.
Protocol 2: Packing the GC Column
Materials:
-
Prepared TCEP packing material
-
Empty GC column (stainless steel or glass, e.g., 2 m x 1/8 inch OD)
-
Silanized glass wool
-
Funnel
-
Vibrator (e.g., an electric engraver)
-
Vacuum source (optional)
-
Swagelok fittings and ferrules
Procedure:
-
Prepare the Column: Ensure the column tubing is clean and dry. If using a glass column, ensure it has been silanized to minimize active sites.
-
Insert the Outlet Plug: Place a small plug of silanized glass wool into one end of the column. This will be the outlet end.
-
Attach a Funnel: Attach a small funnel to the other end of the column (the inlet).
-
Fill the Column: While gently vibrating the column with a mechanical vibrator, slowly add the prepared TCEP packing material through the funnel. The vibration helps to ensure a densely and uniformly packed bed.
-
Continue Filling and Vibrating: Continue adding the packing material and vibrating the column until it is completely full. Periodically tap the column on a solid surface to help settle the packing.
-
Insert the Inlet Plug: Once the column is full, remove the funnel and insert a small plug of silanized glass wool into the inlet end.
-
Coil the Column (if necessary): If using a straight column, carefully coil it to fit the dimensions of the GC oven.
-
Install the Column: Install the column in the GC oven using the appropriate Swagelok fittings and ferrules. Connect the inlet to the injector and the outlet to the detector.
-
Condition the Column: Before use, it is crucial to condition the column to remove any residual solvent and volatile components and to ensure a stable baseline.
-
Set the injector and detector temperatures to your analytical conditions.
-
Set the carrier gas flow rate (e.g., Nitrogen at 20-30 mL/min).
-
Set the oven temperature to 20 °C above your highest analytical temperature, but at least 20 °C below the maximum operating temperature of the TCEP phase (e.g., condition at 150 °C).
-
Leave the column outlet disconnected from the detector during the initial conditioning period to prevent contamination.
-
Condition the column overnight or until a stable baseline is achieved.
-
Quantitative Data
The following tables provide examples of retention data obtained using packed GC columns with TCEP stationary phase. Retention times can vary depending on the specific column dimensions, loading percentage, carrier gas flow rate, and temperature program.
Table 1: Separation of Aliphatic and Aromatic Hydrocarbons
Column: 10% TCEP on Chromosorb P AW, 2m x 1/8" SS Carrier Gas: Nitrogen at 30 mL/min Oven Temperature: 100 °C Isothermal
| Compound | Retention Time (min) |
| n-Hexane | 1.8 |
| n-Heptane | 2.5 |
| Benzene | 5.2 |
| n-Octane | 4.1 |
| Toluene | 8.9 |
| n-Nonane | 7.0 |
| Ethylbenzene | 13.5 |
| p-Xylene | 14.8 |
| o-Xylene | 17.2 |
Table 2: Analysis of Oxygenates in a Gasoline Simulant
Column: 20% TCEP on Chromosorb P AW, 1.5m x 1/8" SS Carrier Gas: Helium at 40 mL/min Oven Temperature: 60 °C for 5 min, then ramp to 120 °C at 10 °C/min
| Compound | Retention Time (min) |
| MTBE (Methyl tert-butyl ether) | 4.2 |
| Methanol | 6.8 |
| Ethanol | 7.5 |
| Isopropanol | 8.1 |
| tert-Butanol | 9.3 |
| n-Propanol | 10.2 |
| sec-Butanol | 11.5 |
| Isobutanol | 12.4 |
| n-Butanol | 14.1 |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize column bleed in 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a concern in my TCEP GC analysis?
A1: Column bleed is the natural degradation of the stationary phase of the GC column, which in this case is this compound. This degradation releases small molecules that elute from the column and are detected, causing a rise in the baseline of the chromatogram, particularly at higher temperatures.[1][2][3] Excessive column bleed is a concern because it can obscure the peaks of your analytes, especially those present at low concentrations, leading to reduced sensitivity, inaccurate quantification, and decreased signal-to-noise ratios.[1]
Q2: What are the primary causes of high column bleed in TCEP columns?
A2: High column bleed in TCEP columns is primarily caused by:
-
Exceeding Temperature Limits: Operating the column above its recommended maximum temperature is a major cause of stationary phase degradation.[1][2] TCEP columns are high-polarity phases and typically have lower temperature limits than non-polar columns.
-
Oxygen Exposure: The presence of oxygen in the carrier gas, especially at elevated temperatures, can cause oxidative damage to the stationary phase, leading to increased bleed.[1][3][4]
-
Improper Column Conditioning: A new column that has not been properly conditioned may have residual solvents or other volatile materials that can contribute to a high baseline.[1]
-
Reactive Analytes: Injecting samples containing aggressive or reactive compounds can chemically degrade the TCEP stationary phase.[1][4]
-
Contaminated Carrier Gas or System: Impurities in the carrier gas or leaks in the GC system can introduce oxygen and other contaminants that damage the column.[1][4]
Q3: How can I identify if the high baseline in my chromatogram is due to column bleed?
A3: You can identify column bleed by the following characteristics:
-
A gradual rise in the baseline as the temperature increases during a temperature-programmed run.[1]
-
The baseline signal remains relatively constant at a constant high temperature.[5]
-
The absence of discrete, sharp peaks in the baseline; bleed appears as a continuous signal.[5]
-
A "clean" bleed profile will not show sharp peaks when running a blank gradient.
Q4: What is the recommended maximum operating temperature for a TCEP GC column?
A4: The maximum operating temperature for a TCEP GC column can vary depending on the manufacturer and the specific column dimensions. Generally, the isothermal temperature limit is around 135 °C to 175 °C. It is crucial to consult the manufacturer's specifications for your specific column and operate at least 15-20 °C below the stated maximum temperature to minimize bleed and prolong column life.[6]
Q5: What is the best carrier gas to use with a TCEP column to minimize bleed?
A5: High-purity inert gases such as helium or nitrogen are recommended for use with TCEP columns. It is essential to use a carrier gas with very low levels of oxygen and water to prevent stationary phase degradation.[1][2] The use of high-quality oxygen and moisture traps in the gas line is strongly recommended.[6]
Troubleshooting Guides
Issue: High Baseline Bleed
This guide will walk you through a systematic approach to troubleshooting and reducing high column bleed in your TCEP GC analysis.
Step 1: Verify Operating Parameters
-
Action: Check your GC method's temperature program.
-
Question: Is the maximum temperature at or below the recommended limit for your TCEP column?
-
Solution: If the temperature exceeds the limit, reduce it to at least 15-20 °C below the manufacturer's specified maximum isothermal temperature.
Step 2: Check for System Leaks
-
Action: Perform a leak check on your GC system.
-
Question: Are there any leaks at the injection port, detector, or column fittings?
-
Solution: Use an electronic leak detector to identify and repair any leaks. Pay close attention to the septum and ferrules, as these are common sources of leaks.
Step 3: Evaluate Carrier Gas Purity
-
Action: Check the purity of your carrier gas and the status of your gas traps.
-
Question: Is the carrier gas of high purity (99.999% or higher)? Are the oxygen and moisture traps saturated?
-
Solution: Use high-purity carrier gas and ensure that your gas traps are functioning correctly and have not expired. Replace them if necessary.
Step 4: Recondition the Column
-
Action: If the column is new or has been stored for an extended period, it may need to be reconditioned.
-
Question: Has the column been properly conditioned?
-
Solution: Follow the detailed column conditioning protocol provided in the "Experimental Protocols" section below.
Step 5: Inspect the Column
-
Action: Visually inspect the inlet end of the column.
-
Question: Is there any discoloration or visible contamination?
-
Solution: If the inlet is contaminated, you can try trimming 10-15 cm from the front of the column. If the bleed issue persists after trimming and reconditioning, the column may be permanently damaged and require replacement.
Data Presentation
Table 1: Illustrative Example of Column Bleed vs. Temperature for a TCEP-type Column
Note: This table provides a general representation of the expected trend in column bleed with increasing temperature for a high-polarity column like TCEP. Actual values will vary depending on the specific column, its age, and the GC system.
| Temperature (°C) | Expected Bleed Level (pA) |
| 100 | < 5 |
| 120 | 5 - 15 |
| 135 (Typical Max Isothermal) | 15 - 30 |
| 150 (Above Max Isothermal) | > 50 (Significant Bleed) |
Experimental Protocols
Protocol 1: Conditioning a this compound (TCEP) GC Column
This protocol outlines the steps for conditioning a new or previously used TCEP GC column to minimize bleed and ensure optimal performance.
Materials:
-
New or used TCEP GC column
-
High-purity carrier gas (Helium or Nitrogen) with in-line oxygen and moisture traps
-
Gas chromatograph (GC)
-
Appropriate ferrules and nuts for column installation
-
Electronic leak detector
Procedure:
-
Column Installation (Inlet Side Only):
-
Cool down the GC oven and injector to room temperature.
-
Carefully install the column in the injector port. Do not connect the column to the detector at this stage.[7][8]
-
Ensure the correct ferrule and nut are used and that the column is installed to the proper depth according to your instrument's manual.
-
-
Purge the Column:
-
Leak Check:
-
While the column is purging, perform a thorough leak check of all fittings using an electronic leak detector.[9]
-
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40 °C.
-
Program the oven to ramp the temperature at a rate of 5-10 °C/min to the conditioning temperature. The conditioning temperature should be at least 20 °C above your highest analytical temperature but should not exceed the column's maximum isothermal temperature limit (typically 135-175 °C, check your column's specifications).[7][9]
-
Hold the column at the conditioning temperature for 1-2 hours. For new columns, a longer conditioning time may be necessary.[10]
-
-
Cool Down and Detector Connection:
-
After conditioning, cool down the oven to room temperature while maintaining carrier gas flow.
-
Turn off the carrier gas flow.
-
Carefully install the column into the detector, ensuring the correct insertion depth.
-
Turn the carrier gas back on and perform a final leak check at the detector fitting.
-
-
Final Bake-out and Baseline Check:
-
Heat the oven to your initial analysis temperature and allow the baseline to stabilize.
-
Run a blank temperature program (without injection) to verify that the column bleed is at an acceptable level. The baseline should be stable and show minimal rise at the upper temperature of your method.
-
Mandatory Visualization
Caption: Troubleshooting workflow for high column bleed in GC analysis.
Caption: Step-by-step workflow for conditioning a TCEP GC column.
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. it.restek.com [it.restek.com]
- 5. coleparmer.com [coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Condition a New Capillary GC Column [restek.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Oven Temperature Programming for TCEP Columns: A Technical Support Guide
Welcome to the Technical Support Center for optimizing oven temperature programming for Tris(2-carboxyethyl)phosphine (TCEP) columns. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your chromatographic separations. TCEP columns are highly polar, making them ideal for separating polar analytes, but they require careful optimization of the oven temperature program to achieve the best results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum operating temperature for a TCEP column?
A1: The maximum operating temperature for most TCEP columns is around 135°C.[1] Exceeding this temperature can lead to rapid column degradation, increased bleed, and a shortened column lifetime.[2] Always consult the manufacturer's specifications for your specific TCEP column.
Q2: What is a good starting temperature program, or "scouting gradient," for a new sample on a TCEP column?
A2: A good starting point for a new sample on a TCEP column is a "scouting gradient." This initial run helps to determine the volatility range of the analytes in your sample.[3] A typical scouting program is as follows:
-
Initial Temperature: 40°C
-
Initial Hold Time: 1-2 minutes
-
Ramp Rate: 10°C/min
-
Final Temperature: 135°C (or the maximum operating temperature of your column)
-
Final Hold Time: 10 minutes
You can then refine this program based on the results of the scouting run.[4]
Q3: How does the initial oven temperature affect the separation of volatile compounds on a TCEP column?
A3: The initial oven temperature has a significant impact on the resolution of early-eluting, volatile compounds.[4] A lower initial temperature allows for better "focusing" of these analytes at the head of the column, leading to sharper peaks and improved separation.[4] If you are using a splitless injection, a general guideline is to set the initial oven temperature about 20°C below the boiling point of your solvent to take advantage of the "solvent focusing" effect.[4]
Q4: When should I use an isothermal oven temperature program versus a temperature ramp?
A4: An isothermal program (holding the oven at a constant temperature) can be used if all the analytes of interest elute within a narrow time frame and are well-resolved. However, for complex mixtures with a wide range of boiling points, a temperature ramp is necessary.[1] Temperature programming allows for the separation of both volatile and less volatile compounds in a single run, while also improving peak shape for later-eluting compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature Program | Recommended Solution |
| Poor Resolution of Early Eluting Peaks | The initial oven temperature is too high, causing volatile analytes to move through the column too quickly without sufficient interaction with the stationary phase.[4] | Decrease the initial oven temperature by 10-20°C. This will increase the retention of early eluting peaks and improve their separation.[4] |
| Poor Resolution of Mid-Chromatogram Peaks | The temperature ramp rate is too fast. A rapid ramp does not allow for enough interaction between the analytes and the highly polar TCEP stationary phase.[4] | Decrease the temperature ramp rate. A slower ramp will increase the time analytes spend interacting with the stationary phase, which can significantly improve resolution.[1] |
| Broad or Tailing Peaks for Polar Analytes | While often caused by active sites in the system, a suboptimal temperature program can contribute to this issue.[5] | In some cases, a faster ramp rate can minimize the interaction of polar analytes with active sites, reducing tailing. However, this may compromise resolution. The primary solution is often system maintenance, but adjusting the temperature program can have a secondary effect.[5] |
| Shifting Retention Times | The GC oven is not properly calibrated or is experiencing fluctuations in temperature. Highly polar columns like TCEP can be more sensitive to small temperature variations.[6] | Verify the accuracy and stability of your GC oven's temperature control. Ensure the temperature program is consistently reproduced for each run.[6] |
| Ghost Peaks | The final temperature or hold time is insufficient to elute all compounds from the previous injection, leading to carryover.[4] | Increase the final temperature to the column's maximum limit and/or increase the final hold time to ensure all components are eluted before the next injection.[4] |
Data Presentation
The oven temperature ramp rate is a critical parameter for optimizing separations on TCEP columns. A slower ramp rate generally leads to better resolution of closely eluting peaks but also increases the analysis time. The following table illustrates the effect of different ramp rates on the separation of a hypothetical mixture of polar analytes.
| Ramp Rate (°C/min) | Analyte Pair | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| 20 | A & B | 5.25 | 5.35 | 0.8 |
| 10 | A & B | 8.50 | 8.75 | 1.5 |
| 5 | A & B | 12.75 | 13.25 | 2.1 |
| 20 | C & D | 10.10 | 10.25 | 1.1 |
| 10 | C & D | 15.20 | 15.50 | 1.9 |
| 5 | C & D | 22.80 | 23.40 | 2.8 |
Note: This data is illustrative to demonstrate the principle of ramp rate optimization.
Experimental Protocols
Protocol 1: Developing an Optimized Temperature Program for a Complex Mixture
This protocol outlines a systematic approach to developing a temperature program for a new, complex sample on a TCEP column.
-
Initial Scouting Gradient:
-
Set the initial oven temperature to 40°C and hold for 2 minutes.[3]
-
Ramp the temperature at 10°C/min to the maximum operating temperature of the TCEP column (e.g., 135°C).[1][3]
-
Hold at the final temperature for 10 minutes to ensure all components have eluted.[3]
-
Inject your sample and acquire the chromatogram.
-
-
Evaluation of the Scouting Run:
-
Identify the elution temperature of the first and last peaks of interest.
-
Assess the resolution of critical peak pairs throughout the chromatogram.
-
-
Optimization of the Initial Temperature:
-
If the early eluting peaks are poorly resolved, lower the initial temperature by 10-20°C and re-run the analysis.[4]
-
If the early peaks are well-resolved and there is a significant delay before the first peak elutes, you can consider increasing the initial temperature to shorten the run time.
-
-
Optimization of the Ramp Rate:
-
If peaks in the middle of the chromatogram are co-eluting, decrease the ramp rate. Try reducing the rate by half (e.g., from 10°C/min to 5°C/min) and observe the effect on resolution.[1]
-
Conversely, if all peaks are well-resolved with excessive separation, you can increase the ramp rate to shorten the analysis time.
-
-
Optimization of the Final Temperature and Hold Time:
-
Set the final temperature to be at least 20-30°C higher than the elution temperature of the last peak of interest.[4]
-
Adjust the final hold time to be long enough to elute any high-boiling matrix components, but not excessively long to waste time.
-
-
Fine-Tuning with Multiple Ramps (Optional):
-
For very complex mixtures, a multi-ramp program may be beneficial. Use a slower ramp rate during the elution of closely eluting peaks and a faster ramp rate in regions with fewer peaks.
-
Protocol 2: Column Conditioning for a TCEP Column
Proper column conditioning is crucial for achieving a stable baseline and optimal performance.
-
Installation: Install the TCEP column in the GC oven, connecting the inlet end to the injector but leaving the detector end unconnected.
-
Purge: Set the carrier gas flow rate to the desired operational value and purge the column at ambient temperature for 15-30 minutes to remove any oxygen.
-
Conditioning Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 5-10°C/min to the maximum isothermal temperature of the column (or 20°C above your highest analytical temperature, whichever is lower).
-
Hold at this temperature for 1-2 hours.
-
-
Cool Down and Connect: Cool the oven down, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Restore the carrier gas flow and perform a blank run to ensure a stable baseline.
Mandatory Visualizations
Caption: Workflow for developing an optimized oven temperature program for TCEP columns.
Caption: Troubleshooting logic for temperature-related issues on TCEP columns.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. glsciences.eu [glsciences.eu]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) GC Columns
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) gas chromatography (GC) columns. TCEP columns are highly polar stationary phases, and their unique characteristics can sometimes lead to chromatographic challenges, most notably poor peak shape. This guide offers structured advice to diagnose and resolve these issues effectively.
Troubleshooting Guides
Poor peak shape in gas chromatography can manifest in several ways, including peak tailing, fronting, splitting, and excessive broadening. Below are systematic guides to address these common problems when using TCEP columns.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue with highly polar columns like TCEP, especially when analyzing polar or active compounds.
Troubleshooting Steps:
-
Assess System Inertness: The high polarity of the TCEP phase makes it susceptible to interactions with active sites in the GC system.
-
Liner: Ensure a high-quality, deactivated liner is in use. Consider replacing the liner if it's old or has been exposed to dirty samples.[1]
-
Column Installation: A poor column cut can expose active silanol (B1196071) groups, leading to peak tailing.[2] Ensure the column is cut cleanly at a 90-degree angle and installed correctly in the inlet and detector.[3][4]
-
Contamination: Contamination at the head of the column can create active sites. Trimming 10-20 cm from the front of the column can often resolve this.[2]
-
-
Evaluate Analyte-Phase Interaction:
-
Polar Analytes: Highly polar analytes, such as those with hydroxyl or amine groups, can interact strongly with the TCEP stationary phase, causing tailing.
-
Derivatization: For highly polar compounds like carboxylic acids, derivatization to a less polar form (e.g., esterification) is highly recommended to improve peak shape.
-
-
Optimize GC Parameters:
-
Injector Temperature: A low injector temperature can lead to incomplete or slow vaporization of the sample, contributing to tailing. Ensure the temperature is sufficient for rapid vaporization.
-
Column Temperature: A low initial oven temperature can sometimes exacerbate tailing for certain compounds. Experiment with slightly higher initial temperatures or a faster initial ramp rate.
-
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, presents as a leading edge of the peak that is broader than the trailing edge.
Troubleshooting Steps:
-
Check for Column Overload: This is the most common cause of peak fronting.
-
Sample Concentration: Reduce the concentration of the sample being injected.
-
Injection Volume: Decrease the injection volume.[5]
-
Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
-
-
Solvent and Stationary Phase Mismatch:
-
In splitless injection, a significant mismatch in polarity between the sample solvent and the highly polar TCEP stationary phase can cause peak distortion, including fronting. If possible, dissolve the sample in a more polar solvent that is compatible with the TCEP phase.
-
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single compound.
Troubleshooting Steps:
-
Review Injection Technique:
-
Improper Column Installation: An incorrect column installation, particularly the position within the inlet, can cause the sample to be introduced onto the column in a non-uniform band, leading to splitting.[3][4]
-
Poor Column Cut: A jagged or angled column cut can create a turbulent flow path at the column inlet, resulting in split peaks.[2][3] Re-cut the column ensuring a clean, 90-degree angle.
-
-
Address Solvent Effects in Splitless Injection:
-
Initial Oven Temperature: If the initial oven temperature is too high relative to the boiling point of the sample solvent, it can prevent proper solvent focusing, leading to peak splitting. The initial oven temperature should typically be at least 20°C below the boiling point of the solvent.[2]
-
Solvent Polarity Mismatch: As with peak fronting, a significant mismatch between the solvent and stationary phase polarity can cause issues.
-
Issue 4: Broad Peaks
Broad peaks can be a sign of several underlying problems, leading to a loss of resolution and sensitivity.
Troubleshooting Steps:
-
Check Carrier Gas Flow Rate:
-
An incorrect carrier gas flow rate (either too high or too low) can lead to band broadening. Optimize the flow rate for the specific carrier gas and column dimensions.
-
-
System Leaks and Dead Volume:
-
Leaks in the system can disrupt the carrier gas flow, causing peak broadening. Thoroughly check for leaks at all fittings.
-
Dead volume, which can be caused by improper column installation, can also lead to broader peaks.[3]
-
-
Column Contamination and Degradation:
-
Contamination of the column with non-volatile residues can degrade performance and cause peak broadening. Trimming the column or, in severe cases, replacing it may be necessary.
-
Operating the column above its maximum recommended temperature can cause stationary phase degradation, leading to broad peaks and increased bleed.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended conditioning procedure for a new TCEP column?
A1: Proper conditioning is crucial for the performance of a highly polar TCEP column.
Experimental Protocol: TCEP Column Conditioning
-
Installation: Install the column in the injector but do not connect it to the detector.
-
Purge: Purge the column with high-purity carrier gas (Helium or Nitrogen) at room temperature for 15-30 minutes to remove any oxygen.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Program a slow temperature ramp of 2-5°C per minute up to the maximum isothermal temperature of the column (typically around 140-150°C, but always check the manufacturer's specifications). A slower ramp is gentler on the highly polar phase.
-
Hold at the maximum isothermal temperature for 1-2 hours, or until the baseline stabilizes when connected to the detector.
-
-
Detector Connection: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Conditioning: Re-establish carrier gas flow and heat the column to a temperature about 20°C above the final temperature of your analytical method (do not exceed the maximum isothermal temperature) and hold for 30-60 minutes to ensure a stable baseline.
Q2: What are the optimal carrier gas flow rates for TCEP columns?
A2: Optimal flow rates depend on the carrier gas and column dimensions. While specific data for TCEP columns is limited, general guidelines for highly polar columns can be applied.
| Carrier Gas | Typical Linear Velocity (cm/sec) | Typical Flow Rate for 0.25 mm ID Column (mL/min) |
| Helium | 25-35 | 1.0 - 1.5 |
| Hydrogen | 40-50 | 1.5 - 2.0 |
| Nitrogen | 10-15 | 0.5 - 0.8 |
Note: These are starting points. The optimal flow rate should be determined empirically for your specific application to achieve the best resolution.
Q3: My baseline is rising significantly during the temperature program. What could be the cause?
A3: A rising baseline, often referred to as column bleed, is common with highly polar columns, especially at higher temperatures.
-
Exceeding Temperature Limits: Ensure you are not exceeding the maximum programmed temperature for the column.
-
Oxygen in the System: Even trace amounts of oxygen in the carrier gas can cause the stationary phase to degrade, leading to increased bleed. Ensure high-purity carrier gas and the use of oxygen traps.
-
Column Contamination: Contaminants on the column can also contribute to bleed. Baking out the column at its maximum isothermal temperature for a short period may help.
-
Normal Bleed: Highly polar columns like TCEP will naturally have a higher bleed profile than non-polar columns. A consistent and reproducible baseline rise may be normal for your application.
Q4: Can I use splitless injection with a TCEP column?
A4: Yes, but with caution. The high polarity of the TCEP phase requires careful consideration of the solvent used. A significant mismatch in polarity between a non-polar solvent (like hexane) and the TCEP column can lead to poor peak shape, including splitting, due to inadequate solvent focusing.[2] If possible, use a more polar solvent that is compatible with your sample and the stationary phase.
Visual Troubleshooting Guides
Below are diagrams to illustrate the logical flow of troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Troubleshooting workflow for peak fronting and splitting.
References
Regeneration and cleaning protocols for TCEP GC columns
Technical Support Center: TCEP GC Columns
Welcome to the technical support center for TCEP (1,2,3-tris[2-cyanoethoxy]propane) GC columns. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the regeneration and cleaning of your TCEP GC columns.
Frequently Asked Questions (FAQs)
Q1: What is a TCEP GC column and what are its primary applications?
A TCEP GC column is a highly polar capillary column where the stationary phase is 1,2,3-tris[2-cyanoethoxy]propane. Due to its high polarity, it is ideal for separating polar analytes such as alcohols, aromatics, and oxygenates in gasoline from aliphatic hydrocarbons.[1][2][3] For example, it can elute benzene (B151609) after n-dodecane, which is advantageous in petrochemical applications.[1][2][3]
Q2: What are the typical temperature limits for a TCEP GC column?
The operational temperature range for TCEP GC columns is generally from 0°C to 135/150°C.[1][2] It is crucial to operate within these limits to prevent thermal damage to the stationary phase.[3]
Q3: Is my TCEP column bonded or non-bonded, and why is this important?
This is a critical distinction. Many TCEP columns have a non-bonded stationary phase.[1][2] For these columns, solvent rinsing should be avoided as it can strip the stationary phase and permanently damage the column.[1][2] However, some manufacturers offer bonded and cross-linked TCEP columns that are solvent rinsable.[4] Always consult your column's certificate of analysis or the manufacturer's documentation to determine if your specific TCEP column is bonded or non-bonded before attempting any solvent-based cleaning.
Q4: How often should I perform maintenance on my TCEP column?
Regular maintenance is key to prolonging column lifetime and ensuring reliable results. A good practice is to visually inspect the inlet end of the column regularly for discoloration, which can indicate contamination. A high-temperature bake-out at the end of analytical sequences can help remove strongly retained compounds.[5] If performance issues like peak tailing or loss of resolution appear, further maintenance such as trimming or, if applicable, solvent rinsing is necessary.
Q5: When should I consider replacing my TCEP GC column?
You should consider replacing your column when routine maintenance procedures no longer restore its performance.[6] Signs that a column may need replacement include:
-
Persistent peak tailing or broadening that does not improve after trimming the inlet.[6]
-
Significant loss of resolution that cannot be rectified by adjusting operating conditions.[6]
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A continuous rise in column bleed that results in a noisy or unstable baseline, even after conditioning.[6]
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Inability to achieve required separation efficiency for your application.
Troubleshooting Guide
This section addresses common issues encountered with TCEP GC columns.
Issue 1: High Column Bleed and Baseline Instability
Symptoms:
-
A rising baseline, especially during temperature programming.[7]
-
Increased background noise in the chromatogram.[7]
-
Ghost peaks appearing in blank runs.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Oxygen in the Carrier Gas | Ensure high-purity carrier gas and install or replace oxygen traps. Check for leaks in the gas lines, fittings, and injector.[8] Even small leaks can rapidly degrade the polar TCEP phase at high temperatures. |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the column inlet. Perform a column bake-out. If the column is bonded, consider a solvent rinse. For non-bonded columns, trimming the inlet is the most effective solution.[8] |
| Improper Column Conditioning | A new column or a column that has been stored for a long time needs proper conditioning. Re-condition the column according to the recommended protocol. |
| Exceeding Temperature Limit | Operating the column above its maximum temperature limit will cause thermal degradation of the stationary phase.[3] Always operate within the manufacturer's specified temperature range for your TCEP column (typically up to 135/150°C).[1][2] |
| Septum Bleed | Particles from a degraded septum can enter the column. Use high-quality, low-bleed septa and replace them regularly. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front."
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Active Sites in the System | Contamination in the injector liner or at the column inlet can create active sites. Clean or replace the injector liner and trim 10-15 cm from the column inlet.[9] |
| Column Overloading | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[10] |
| Improper Column Installation | If the column is installed too low in the injector or detector, it can create dead volume, leading to peak broadening and tailing.[11][12] Ensure the column is installed at the correct depth according to your instrument's manual. |
| Chemical Damage to Stationary Phase | Injection of aggressive or incompatible solvents can damage the highly polar TCEP phase. Avoid injecting strong acids or bases.[5] If damage is suspected, trimming the inlet may restore performance. |
Issue 3: Loss of Resolution and Changes in Retention Time
Symptoms:
-
Peaks that were previously well-separated are now co-eluting.[6]
-
Retention times have shifted significantly from previous analyses.[6]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Column Contamination | Buildup of non-volatile material can alter the phase ratio and affect separation. See solutions for "High Column Bleed." |
| Changes in Carrier Gas Flow Rate | Fluctuations in the carrier gas flow rate will directly impact retention times. Verify the flow rate and check for leaks. |
| Column Aging | Over time and with repeated use, the performance of any column will degrade. If other troubleshooting steps fail, the column may have reached the end of its lifespan. |
| Incorrect Oven Temperature | Ensure the oven temperature program is accurate and reproducible. |
Experimental Protocols
Protocol 1: Column Conditioning (New or Stored Columns)
This protocol is essential for removing any volatile compounds from the stationary phase and ensuring a stable baseline.
-
Installation: Install the column in the GC injector but do not connect it to the detector.
-
Purge: Set the carrier gas flow to the typical rate for your analysis and purge the column at ambient temperature for 15-30 minutes to remove any oxygen.
-
Temperature Program:
-
Set the oven temperature to 40°C.
-
Program the oven to ramp at 5-10°C/minute to the maximum isothermal temperature of the column (e.g., 135°C), or 20°C above your highest analytical temperature, whichever is lower.
-
Hold at this temperature for 1-2 hours, or until a stable baseline is observed when the column is connected to the detector.
-
-
Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Heat the column to your initial analytical temperature and perform a blank run to ensure a stable baseline.
Protocol 2: Column Bake-Out (For Contamination Removal)
A bake-out can be performed to remove less volatile contaminants.
-
Setup: Ensure the column is installed correctly and there is a steady carrier gas flow.
-
Bake-out Program:
-
Set the oven temperature to the maximum isothermal limit of your TCEP column (e.g., 135°C).
-
Hold this temperature for 2-4 hours. For heavily contaminated columns, this can be extended, but do not exceed 24 hours as it can shorten column life.
-
-
Equilibration: After the bake-out, cool the oven to your initial analysis temperature and allow the system to equilibrate before running samples.
Protocol 3: Inlet Trimming (For Non-Bonded and Bonded Columns)
Trimming the inlet end of the column is a very effective way to remove non-volatile residues and damaged sections of the stationary phase.
-
Cool Down and Disconnect: Cool all heated zones of the GC and turn off the carrier gas. Carefully disconnect the column from the injector.
-
Trimming: Using a ceramic scoring wafer or a capillary cutting tool, score the column 10-15 cm from the inlet end. Make a clean, square cut.
-
Re-installation: Re-install the column in the injector according to your instrument's manual.
-
Check for Leaks: Turn on the carrier gas and check for leaks at the fitting.
-
Conditioning: It is good practice to briefly condition the column after trimming.
Protocol 4: Solvent Rinsing (ONLY for Bonded/Cross-linked TCEP Columns)
Warning: Only perform this procedure if you have confirmed that your TCEP column is solvent rinsable. Rinsing a non-bonded column will destroy it.[9][13]
-
Preparation: Remove the column from the GC. The rinse should be performed in the reverse direction of analytical flow (from detector end to injector end).
-
Solvent Selection: Use a sequence of solvents with varying polarities. A good general-purpose sequence for a highly polar column is:
-
Rinsing Procedure:
-
Drying: After the final solvent rinse, purge the column with an inert gas (like nitrogen) for 30 minutes to ensure all solvent is removed.[9][13]
-
Re-installation and Conditioning:
Visualizations
Caption: Troubleshooting workflow for TCEP GC column performance issues.
Caption: Recommended regeneration protocols based on TCEP column type.
References
- 1. restek.com [restek.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. lab-comp.hu [lab-comp.hu]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. tajhizshimi.com [tajhizshimi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
Effect of carrier gas flow rate on TCEP column performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Tris(2-carboxyethyl)phosphine (TCEP) columns, with a specific focus on the impact of the carrier gas flow rate.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing the carrier gas flow rate on my TCEP column separation?
Increasing the carrier gas flow rate generally leads to shorter retention times as the analytes are carried through the column more quickly. However, this can also lead to a decrease in separation efficiency (resolution) if the flow rate deviates significantly from the optimal velocity. At flow rates above the optimum, there is less time for analytes to interact with the stationary phase, leading to broader peaks and poorer separation.
Q2: How does the carrier gas flow rate affect peak shape on a TCEP column?
An optimized flow rate is crucial for achieving symmetrical, sharp peaks. If the flow rate is too high, it can lead to peak broadening due to increased resistance to mass transfer. Conversely, a flow rate that is too low can also cause peak broadening due to longitudinal diffusion of the analyte band within the column. For TCEP columns used in applications like the analysis of alcohols in gasoline, maintaining a stable and optimal flow rate is critical for accurate quantification.
Q3: What is the optimal carrier gas and flow rate for a typical TCEP column application?
The choice of carrier gas and its optimal flow rate are interdependent. For many applications using TCEP columns, such as the analysis of oxygenates in gasoline according to ASTM D4815, nitrogen is a commonly used carrier gas.[1][2] An application note for the Agilent CP-TCEP column specifies a nitrogen carrier gas pressure of 90 kPa (0.9 bar, 13 psi), which corresponds to a specific flow rate for the given column dimensions. It is essential to consult the column manufacturer's recommendations and the specific analytical method for the optimal settings.
Q4: Can I switch from helium to nitrogen as the carrier gas for my TCEP column? What adjustments are needed?
Yes, it is possible to switch from helium to nitrogen. However, direct replacement without method adjustment is not recommended. Nitrogen is a "slower" carrier gas, meaning its optimal linear velocity is lower than that of helium. To maintain similar separation efficiency, you may need to adjust the temperature program or use a column with different dimensions (e.g., a narrower bore). It is crucial to re-validate the method after changing the carrier gas to ensure accurate and reliable results.
Q5: My retention times are shifting from run to run. Could the carrier gas flow rate be the cause?
Inconsistent carrier gas flow is a common cause of retention time variability. This can be due to leaks in the system, a faulty gas regulator, or incorrect settings in the gas chromatograph's electronic pneumatic control (EPC). Ensure all fittings are secure, check for leaks using an electronic leak detector, and verify that the gas supply is stable.
Troubleshooting Guide
| Issue | Possible Cause Related to Carrier Gas Flow Rate | Recommended Solution |
| Broad or Tailing Peaks | 1. Flow rate is significantly above or below the optimum. 2. Leak in the system causing flow instability. | 1. Optimize the carrier gas flow rate or linear velocity for your specific TCEP column and analytes. 2. Perform a leak check of the entire system from the gas source to the detector. |
| Poor Resolution/Overlapping Peaks | 1. Flow rate is too high, reducing separation efficiency. 2. Incorrect carrier gas type for the required separation. | 1. Decrease the carrier gas flow rate to be closer to the optimal velocity. This will increase analysis time but should improve resolution. 2. Ensure you are using the recommended carrier gas for your method. |
| Shifting Retention Times | 1. Unstable carrier gas flow due to leaks or regulator issues. 2. Incorrect column dimensions entered into the GC software, leading to inaccurate flow control. | 1. Check for leaks and ensure the gas regulator is providing a constant pressure. 2. Verify that the column length, internal diameter, and film thickness are correctly entered in the instrument settings. |
| Split Peaks | 1. Issues with the injection technique or inlet liner. 2. While less common, severe flow path obstructions can sometimes contribute to peak splitting. | 1. Inspect and replace the inlet liner and septum if necessary. Review and optimize the injection parameters. 2. Trim a small portion (e.g., 10-20 cm) from the column inlet to remove any potential blockage. |
Quantitative Data Summary
The following table provides a theoretical representation of the effect of carrier gas (Nitrogen) linear velocity on the column efficiency, measured as Height Equivalent to a Theoretical Plate (HETP), for a typical TCEP column. Lower HETP values indicate higher column efficiency. This data is based on the principles of the van Deemter equation, which describes the relationship between linear velocity and plate height in chromatography.
| Linear Velocity (cm/s) | HETP (mm) (Theoretical) | Resolution (Rs) between Methanol and Ethanol (Theoretical) | Observations |
| 10 | 0.85 | 1.8 | Low velocity, significant longitudinal diffusion, broader peaks. |
| 20 | 0.60 | 2.5 | Closer to optimal, improved efficiency and resolution. |
| 30 | 0.55 | 2.8 | Optimal velocity, highest efficiency, best resolution. |
| 40 | 0.65 | 2.3 | Above optimal, mass transfer limitations begin to increase HETP. |
| 50 | 0.80 | 1.9 | High velocity, decreased efficiency and resolution, but shorter analysis time. |
Note: This data is illustrative and based on chromatographic theory. Actual values will vary depending on the specific column, analytes, and experimental conditions.
Experimental Protocols
Analysis of Alcohols and Aromatics in Gasoline using an Agilent CP-TCEP Column
This protocol is based on an Agilent Technologies application note for the analysis of C1-C4 alcohols and C5-C7 aromatics in gasoline.[2]
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent CP-TCEP, 50 m x 0.25 mm internal diameter, 0.4 µm film thickness.
2. Chromatographic Conditions:
-
Carrier Gas: Nitrogen.
-
Inlet Pressure: 90 kPa (0.9 bar, 13 psi).
-
Injector: Splitter, 50 mL/min split flow.
-
Injection Volume: 0.5 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 10 minutes.
-
Ramp: 5 °C/min to 120 °C.
-
Final temperature: 120 °C, hold for 8 minutes.
-
-
Detector: FID.
3. Sample Preparation:
-
Gasoline samples can typically be injected directly. If necessary, dilute the sample in a suitable solvent.
4. Data Analysis:
-
Identify and quantify the target alcohols and aromatics based on their retention times and peak areas compared to a calibration standard.
Visualizations
Caption: Experimental workflow for the analysis of alcohols in gasoline.
Caption: Effect of carrier gas flow rate on TCEP column performance.
References
Technical Support Center: 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) GC Columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) columns in their gas chromatography (GC) experiments. The focus is on preventing and addressing sample overload, a common issue with this highly polar stationary phase.
Troubleshooting Guide: Preventing and Identifying Sample Overload
Sample overload on a TCEP column typically manifests as distorted peak shapes, most commonly "fronting" peaks, which have a characteristic "shark-fin" or leading edge appearance. This occurs when the amount of a specific analyte injected exceeds the capacity of the stationary phase at that point in the column.
Key Indicator of Overload: Peak Fronting
A primary symptom of sample overload is peak fronting.[1][2] This chromatographic peak shape is characterized by a gradual incline to the peak maximum followed by a sharp drop-off.
Immediate Steps to Address Peak Fronting:
-
Reduce Sample Concentration: Dilute the sample with a compatible solvent. This is often the most effective and straightforward solution.
-
Decrease Injection Volume: Injecting a smaller volume of the sample will reduce the total mass of analytes introduced onto the column.[2]
-
Increase the Split Ratio: For split injections, increasing the split ratio will decrease the amount of sample that reaches the column.[2]
Frequently Asked Questions (FAQs)
Q1: What is a this compound (TCEP) column and what is it used for?
A this compound (TCEP) column is a highly polar gas chromatography (GC) column.[3] Its stationary phase is composed of this compound. Due to its high polarity, it is exceptionally effective at separating polar analytes, such as alcohols, aromatics, and oxygenates, from less polar compounds.[3] It is commonly used in applications like analyzing the composition of gasoline.[3]
Q2: What causes sample overload on a TCEP column?
Sample overload occurs when the amount of a sample component introduced onto the column exceeds the stationary phase's capacity to effectively interact with it. On a highly polar TCEP column, this can be caused by:
-
High Analyte Concentration: Injecting a sample with a high concentration of one or more components.
-
Large Injection Volume: Introducing too large a volume of the sample.
-
Analyte-Phase Mismatch: While TCEP columns have a high capacity for polar analytes, they can be easily overloaded by non-polar compounds which have low solubility in the stationary phase.[4]
-
Inappropriate Sample Solvent: Using a sample solvent that is not compatible with the highly polar TCEP stationary phase can lead to poor sample focusing and apparent overload issues.[5]
Q3: Besides peak fronting, are there other signs of sample overload?
While peak fronting is the most distinct indicator, other signs can include:
-
Broadened Peaks: Overloaded peaks may appear wider than expected.
-
Reduced Resolution: The separation between an overloaded peak and adjacent peaks may decrease.
-
Shift in Retention Time: The retention time of an overloaded peak may shift, typically to an earlier time.
Q4: How does the choice of sample solvent affect potential overload on a TCEP column?
The polarity of the sample solvent should ideally be similar to that of the stationary phase to ensure proper "wetting" of the phase and good peak shape.[6] Injecting a non-polar sample dissolved in a non-polar solvent onto a highly polar TCEP column can lead to "beading" of the sample on the column, causing peak distortion that can be mistaken for overload. For TCEP columns, using a more polar solvent that is compatible with your analytes is advisable.
Q5: Are there any specific care and handling recommendations for TCEP columns to prevent issues like overload?
Yes, proper column care is crucial:
-
Avoid Solvent Rinsing (for non-bonded phases): Many TCEP columns have a non-bonded stationary phase and should not be rinsed with solvents, as this can strip the phase from the column wall.[3] Always check the manufacturer's instructions.
-
Conditioning: Properly condition the column before first use and after prolonged storage to ensure a stable baseline and optimal performance.
-
Use a Guard Column: If analyzing samples with a complex or "dirty" matrix, using a guard column can help protect the analytical column from non-volatile residues that can lead to active sites and peak tailing.[7]
-
Proper Column Installation: Ensure the column is cut cleanly and installed correctly in the injector and detector to avoid peak shape issues.[8]
Data Presentation
While specific quantitative loading capacities for TCEP columns are highly dependent on the analyte, column dimensions, and analytical conditions, the following table provides general guidelines for capillary columns. Polar columns like TCEP generally have a higher capacity for polar analytes compared to non-polar analytes.
| Column I.D. (mm) | Film Thickness (µm) | Typical Sample Capacity per Peak (ng) |
| 0.25 | 0.25 | 80 - 160 |
| 0.32 | 0.50 | 125 - 250 |
| 0.53 | 1.00 | 1000 - 2000 |
Note: This data is generalized for capillary GC columns. The actual loading capacity on a TCEP column will vary based on the polarity of the analyte.
Experimental Protocols
Below are two examples of experimental protocols utilizing a TCEP column for the analysis of polar compounds.
Protocol 1: Analysis of Aromatics and Oxygenates in Gasoline
This method is suitable for the separation of alcohols and aromatic compounds from the aliphatic components in gasoline.[9]
-
Column: Rt™-TCEP, 60m, 0.25mm ID, 0.40µm film thickness
-
Injection: 1.0µL split injection (split ratio 46:1), with components at 500ppm.
-
Injector Temperature: 200°C
-
Oven Program: 60°C (hold 5 min) to 100°C at 5°C/min (hold 10 min)
-
Carrier Gas: Helium at a linear velocity of 30 cm/sec (set at 80°C)
-
Detector: FID at 200°C
Protocol 2: Analysis of Aromatic Compounds
This method is used for the separation of various aromatic hydrocarbons.[10]
-
Column: TR-TCEP, 60 m x 0.25 mm x 0.40 µm
-
Injection: 1 µL of a standard (20 ng/mL per component), split 1:50
-
Injector Temperature: 170 ºC
-
Oven Temperature: 110 ºC (isothermal)
-
Carrier Gas: Hydrogen at a constant pressure of 24 psi (165 kPa)
-
Detector: FID at 170 ºC
Visualizations
Troubleshooting Workflow for Sample Overload
The following diagram illustrates a logical workflow for troubleshooting suspected sample overload on a TCEP column.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. Troubleshooting GC Columns – a Methodological Approach – Part 2 [restek.com]
- 3. restek.com [restek.com]
- 4. tajhizshimi.com [tajhizshimi.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. teknokroma.es [teknokroma.es]
Extending the lifetime of a 1,2,3-Tris(2-cyanoethoxy)propane GC column
Technical Support Center: 1,2,3-Tris(2-cyanoethoxy)propane GC Columns
Welcome to the technical support center for this compound (TCEP) GC columns. This resource is designed to help researchers, scientists, and drug development professionals extend the lifetime of their columns and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for a this compound GC column?
The degradation of a TCEP GC column, a highly polar, non-bonded stationary phase, is primarily caused by several factors:
-
Oxygen: Exposure to oxygen, especially at elevated temperatures, is a leading cause of stationary phase degradation. This leads to increased column bleed and a shortened lifespan.[1][2] It is crucial to use high-purity carrier gas (99.999% or higher) and install oxygen and moisture traps.[3][4]
-
Moisture: Water can damage the stationary phase, particularly in non-bonded phases like TCEP.[1][5]
-
High Temperatures: Exceeding the manufacturer's specified maximum operating temperature will accelerate the degradation of the stationary phase, resulting in excessive column bleed.[1][2][6]
-
Sample Contaminants: Non-volatile residues from the sample matrix can accumulate at the head of the column, leading to performance degradation.[1][6] Additionally, aggressive chemicals such as strong acids or bases in the sample can damage the stationary phase.[1][5]
-
UV Light: Cyanopropyl-based phases can be susceptible to UV-induced degradation and should be stored shielded from light.[1][3]
Q2: What are the recommended operating temperature limits for a TCEP column?
It is critical to operate the column within its specified temperature limits to prevent premature degradation.[2][6] TCEP columns have a relatively low-temperature limit compared to other phases.
| Parameter | Temperature Range | Source(s) |
| Isothermal/Programmed Temperature Limit | 0 °C to 150 °C | [7] |
| Isothermal/Programmed Temperature Limit | 0 °C to 135 °C | [8][9] |
| Isothermal/Programmed Temperature Limit | 0 °C to 175 °C |
Note: Always refer to the manufacturer's documentation for your specific column, as temperature limits can vary. Some manufacturers may provide two maximum operating temperatures: a lower one for isothermal use and a slightly higher one for short durations during a temperature-programmed run.[8][9] It is a best practice to stay at least 20 °C below the column's maximum temperature limit during method development.[4]
Q3: How should I properly condition a new or stored TCEP column?
Proper conditioning is essential to remove any oxygen and other contaminants before use, which protects the stationary phase from damage.[10]
Experimental Protocol: Column Conditioning
-
Installation: Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected.
-
Carrier Gas Purge: Set a carrier gas flow through the column at room temperature for 15-30 minutes.[3] This purges the column of oxygen that may have entered during installation or storage.[10]
-
Temperature Programming:
-
Begin with the oven at a low temperature (e.g., 40 °C).
-
Slowly ramp the temperature at 5 °C/minute to the maximum isothermal operating temperature specified by the manufacturer (e.g., 135 °C or 150 °C).[11]
-
Hold at this temperature for 1-2 hours, or until a stable baseline is achieved when the column is connected to the detector.
-
-
Detector Connection: Cool the oven, turn off the carrier gas flow, and connect the column to the detector, ensuring a proper fit.
-
System Equilibration: Restore the carrier gas flow and allow the system to equilibrate before running samples.
Q4: Can a degraded TCEP column be regenerated?
Yes, in some cases, the performance of a degraded column can be partially restored. The most common cause of performance degradation is the accumulation of non-volatile residues at the inlet of the column.[6][12]
Experimental Protocol: Column Regeneration
-
Trimming the Column:
-
Cool the GC oven and inlet to room temperature and turn off the carrier gas.
-
Carefully remove the column from the injector port.
-
Using a ceramic scoring wafer, cut 0.5 to 1 meter from the inlet end of the column.[13] Ensure the cut is clean and square.[14]
-
Reinstall the column in the injector port.
-
Condition the column as described in Q3.
-
-
Solvent Rinsing (Advanced):
-
This is a more aggressive regeneration technique and should be used as a last resort for non-bonded phases. It is crucial to use a solvent that is compatible with the stationary phase. For TCEP, a common solvent choice would be a mixture of chloroform (B151607) and methanol.
-
Disconnect the column from both the injector and detector.
-
Using a solvent rinsing kit, push 20-30 mL of the appropriate solvent through the column from the detector end to the inlet end.[15]
-
After rinsing, purge the column with an inert gas like nitrogen to dry it completely.[15]
-
Reinstall and condition the column thoroughly before use.
-
Q5: What are the best practices for storing a TCEP column?
Proper storage is crucial to prevent degradation from atmospheric oxygen and moisture.[11]
-
Short-Term Storage (Overnight to a few days): The column can be left in the GC oven with a low flow of carrier gas and the oven at a moderate temperature (e.g., 110 °C).[16]
-
Long-Term Storage (More than one week):
-
Cool the oven and detector to room temperature.
-
Turn off the carrier gas and carefully remove the column from the instrument.
-
Immediately seal both ends of the column using column end caps (B75204) or by inserting the ends into a piece of used septum.[3][16] This prevents air and moisture from entering the column.[11]
-
Place the column in its original box to protect it from physical damage and UV light.[3][5]
-
Store the box in a clean, dry location.
-
Troubleshooting Guide
This section addresses common chromatographic problems and provides a systematic approach to resolving them.
Problem: High Column Bleed or Baseline Drift
-
Possible Causes:
-
Solutions:
-
Verify that the oven temperature does not exceed the column's limit.
-
Perform a leak check on the system, especially around fittings and the septum.
-
Replace the oxygen and moisture traps.
-
Condition the column.
-
If the bleed is still high, the column may be permanently damaged and require replacement.
-
Problem: Peak Tailing
-
Possible Causes:
-
Solutions:
-
Trim 0.5-1 meter from the front of the column.
-
Replace the inlet liner and septum.
-
Verify the column is installed correctly according to the manufacturer's instructions.
-
Problem: Loss of Resolution
-
Possible Causes:
-
Degradation of the stationary phase.[19]
-
Changes in carrier gas flow rate.
-
Column contamination.
-
-
Solutions:
-
Verify the carrier gas flow rate is correct.
-
Trim the inlet of the column.
-
If resolution is not restored, the column may need to be replaced.
-
Problem: Shifting Retention Times
-
Possible Causes:
-
Solutions:
-
Perform a leak check.
-
Ensure the gas supply is stable and regulators are functioning correctly.
-
Verify the oven temperature program is accurate.
-
If the issue persists, consider column degradation as the cause and try regenerating or replacing the column.
-
Visual Guides
The following diagrams illustrate key workflows for extending column lifetime and troubleshooting common issues.
Caption: A workflow illustrating preventative and operational best practices to maximize column lifespan.
Caption: A decision tree for systematically troubleshooting common GC column issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromtech.com.au [chromtech.com.au]
- 9. chromtech.net.au [chromtech.net.au]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Restek - Blog [restek.com]
- 17. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 18. phenova.com [phenova.com]
- 19. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 20. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Researcher's Guide to Stationary Phases for FAMEs Analysis: 1,2,3-Tris(2-cyanoethoxy)propane vs. Biscyanopropyl Polysiloxane
For researchers, scientists, and drug development professionals engaged in the analysis of Fatty Acid Methyl Esters (FAMEs), the choice of gas chromatography (GC) stationary phase is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two polar stationary phases: 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) and biscyanopropyl polysiloxane, highlighting their respective properties and performance characteristics with supporting experimental data.
The separation of FAMEs, particularly the resolution of cis and trans isomers, necessitates the use of highly polar stationary phases. While both TCEP and biscyanopropyl polysiloxane phases offer high polarity, their chemical structures and resulting chromatographic performance differ significantly. This guide will delve into these differences to inform the selection of the optimal stationary phase for your FAME analysis needs.
At a Glance: Key Differences
| Feature | This compound (TCEP) | Biscyanopropyl Polysiloxane |
| Phase Type | Non-bonded liquid phase | Bonded or stabilized polysiloxane |
| Polarity | Highly Polar | Very Highly Polar |
| Primary Application | Historically used for separating volatile polar compounds | Gold standard for detailed FAME analysis, especially cis/trans isomers[1] |
| Column Type | Primarily packed columns | Primarily capillary columns[2][3] |
| Max Temperature | ~175 °C | Up to 275 °C (for stabilized phases) |
| Stability | Lower thermal stability, prone to bleed | Higher thermal stability, especially arylene-stabilized phases, leading to longer column lifetime[2] |
Performance Deep Dive: Biscyanopropyl Polysiloxane for FAMEs Analysis
Modern FAME analysis, especially for complex mixtures containing geometric and positional isomers, predominantly utilizes capillary GC columns with a biscyanopropyl polysiloxane stationary phase.[1][3] The high cyanopropyl content (often 80-100%) of these phases provides the necessary selectivity for resolving closely eluting FAME isomers.[2]
Stabilized phases, such as those incorporating arylene bridges into the polymer backbone, offer enhanced thermal stability, allowing for higher operating temperatures and longer column lifetimes.[2] This is a crucial advantage over less stable, non-bonded phases.
Experimental Data: Separation of a 37-Component FAME Mix
The following table summarizes the retention times for a standard 37-component FAME mix on a highly polar biscyanopropyl polysiloxane column (Rt-2560, 100 m, 0.25 mm ID, 0.20 µm). This data demonstrates the excellent resolving power of this stationary phase for a complex FAME sample.
| Peak No. | Compound Name | Retention Time (min) |
| 1 | C4:0 | solvent front |
| 2 | C6:0 | 5.5 |
| 3 | C8:0 | 6.5 |
| 4 | C10:0 | 8.0 |
| 5 | C11:0 | 9.0 |
| 6 | C12:0 | 10.5 |
| 7 | C13:0 | 12.0 |
| 8 | C14:0 | 14.0 |
| 9 | C14:1 (cis-9) | 14.8 |
| 10 | C15:0 | 16.0 |
| 11 | C15:1 (cis-10) | 16.8 |
| 12 | C16:0 | 18.5 |
| 13 | C16:1 (cis-9) | 19.2 |
| 14 | C17:0 | 21.0 |
| 15 | C17:1 (cis-10) | 21.8 |
| 16 | C18:0 | 23.5 |
| 17 | C18:1 (trans-9) | 24.2 |
| 18 | C18:1 (cis-9) | 24.5 |
| 19 | C18:2 (trans-9,12) | 26.0 |
| 20 | C18:2 (cis-9,12) | 26.5 |
| 21 | C20:0 | 28.0 |
| 22 | C18:3 (cis-6,9,12) | 29.0 |
| 23 | C20:1 (cis-11) | 29.5 |
| 24 | C18:3 (cis-9,12,15) | 30.0 |
| 25 | C21:0 | 32.5 |
| 26 | C20:2 (cis-11,14) | 33.5 |
| 27 | C20:3 (cis-8,11,14) | 35.0 |
| 28 | C22:0 | 36.5 |
| 29 | C20:3 (cis-11,14,17) | 37.0 |
| 30 | C20:4 (cis-5,8,11,14) | 38.5 |
| 31 | C23:0 | 40.0 |
| 32 | C22:1 (cis-13) | 40.5 |
| 33 | C20:5 (cis-5,8,11,14,17) | 41.5 |
| 34 | C24:0 | 43.0 |
| 35 | C22:2 (cis-13,16) | 44.0 |
| 36 | C24:1 (cis-15) | 45.0 |
| 37 | C22:6 (cis-4,7,10,13,16,19) | 47.0 |
Data adapted from Restek application notes for the Rt-2560 column.[3]
The Case for this compound (TCEP)
TCEP is a highly polar, non-bonded stationary phase that has been used historically for the separation of a variety of polar volatile compounds. Its use in packed columns was more common before the widespread adoption of capillary columns. While effective for certain applications, its lower maximum operating temperature of approximately 175°C and its non-bonded nature, which can lead to column bleed and shorter lifetimes, make it less suitable for the demanding requirements of modern FAME analysis, especially for high molecular weight and unsaturated FAMEs.
Due to the prevalence and superior performance of biscyanopropyl polysiloxane capillary columns for FAME analysis, detailed experimental data and recent application notes for TCEP in this specific application are scarce.
Experimental Protocols
Sample Preparation: Derivatization of Fatty Acids to FAMEs
A standard and widely used method for the preparation of FAMEs from lipid samples involves a base-catalyzed transesterification followed by an acid-catalyzed methylation.
Materials:
-
Lipid sample (oil, fat, or extracted lipids)
-
Hexane (B92381) (GC grade)
-
2 M Potassium Hydroxide in Methanol
-
14% Boron Trifluoride (BF3) in Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Weigh approximately 25 mg of the lipid sample into a screw-cap test tube.
-
Add 1.5 mL of 2 M methanolic potassium hydroxide.
-
Cap the tube and heat in a water bath at 55°C for 15 minutes, with occasional vortexing.
-
Cool the tube to room temperature and add 3 mL of 14% BF3 in methanol.
-
Cap the tube and heat again at 55°C for 15 minutes, with occasional vortexing.
-
Cool the tube to room temperature and add 1 mL of hexane.
-
Vortex for 1 minute.
-
Add 5 mL of saturated NaCl solution and vortex for 1 minute.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC Method for FAMEs Analysis using a Biscyanopropyl Polysiloxane Column
This protocol is a typical starting point for the analysis of a broad range of FAMEs on a high-polarity biscyanopropyl polysiloxane capillary column.
-
Column: 100 m x 0.25 mm ID, 0.20 µm film thickness biscyanopropyl polysiloxane (e.g., Rt-2560, SP-2560, HP-88)[4][5]
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 100:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 4 minutes
-
Ramp 1: 3 °C/min to 240 °C
-
Hold at 240 °C for 15 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 260 °C
Logical Workflow for Stationary Phase Selection
The following diagram illustrates the decision-making process for selecting an appropriate GC stationary phase for FAME analysis, highlighting why biscyanopropyl polysiloxane is the preferred choice for comprehensive analysis.
Caption: Decision workflow for selecting a GC stationary phase for FAME analysis.
Conclusion
For researchers requiring detailed and reproducible analysis of Fatty Acid Methyl Esters, particularly for complex samples containing cis and trans isomers, biscyanopropyl polysiloxane stationary phases are the clear choice. Their high polarity, enhanced thermal stability in bonded and stabilized forms, and suitability for high-resolution capillary columns provide superior performance compared to older, non-bonded phases like this compound. While TCEP has its place in the history of gas chromatography for separating polar compounds, the advancements in polymer chemistry have led to the development of biscyanopropyl polysiloxane phases that offer longer lifetimes, lower bleed, and the high selectivity required for the challenges of modern lipidomics and food science. When developing new methods for FAME analysis, the data strongly supports the selection of a high-percentage biscyanopropyl polysiloxane capillary column.
References
- 1. benchchem.com [benchchem.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test [restek.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle of Polarity: TCEP vs. Ionic Liquid GC Columns for Polar Analyte Analysis
For researchers, scientists, and drug development professionals navigating the complex world of gas chromatography (GC) for polar analyte separation, the choice of a capillary column is a critical decision that significantly impacts data quality and analytical success. This guide provides a comprehensive performance comparison of two highly polar stationary phases: the traditional 1,2,3-tris(2-cyanoethoxy)propane (TCEP) and the more modern, versatile ionic liquid (IL) columns.
The separation of polar compounds, such as alcohols, free fatty acids, and pharmaceuticals, presents a significant challenge in gas chromatography. These analytes often exhibit poor peak shapes and interact strongly with the stationary phase, leading to tailing and reduced resolution. To address this, highly polar columns are employed. This comparison focuses on the performance characteristics of TCEP columns and a prominent alternative, the SLB®-IL100 ionic liquid column, which is known for its similar high polarity.
At a Glance: Key Performance Differences
| Feature | TCEP Columns | Ionic Liquid (e.g., SLB®-IL100) Columns |
| Stationary Phase | This compound | Dicationic or polycationic organic salts (e.g., 1,9-Di(3-vinylimidazolium)nonane bis(trifluoromethylsulfonyl)imide for SLB®-IL100) |
| Polarity | Extremely High | Extremely High (SLB®-IL100 is benchmarked at 100 on the GC column polarity scale, with selectivity almost identical to TCEP) |
| Max. Temperature | ~140-150 °C | Significantly higher, e.g., 230 °C for SLB®-IL100 |
| Thermal Stability | Low, sensitive to oxygen and moisture | High, with greater resistance to moisture and oxygen |
| Column Bleed | Prone to bleed, especially at higher temperatures | Generally lower bleed, leading to better signal-to-noise and MS compatibility |
| Inertness | Standard | Often enhanced for better peak shape with polar analytes |
| Phase Bonding | Non-bonded, avoid solvent rinsing | Typically non-bonded, though some IL columns are bonded |
| Selectivity | Excellent for specific applications like cis/trans FAMEs and aromatics/alcohols in gasoline | Tunable and can be engineered for unique selectivities, also effective for FAMEs and other polar compounds |
Performance Deep Dive: A Data-Driven Comparison
Analysis of Alcohols and Aromatics
TCEP columns have traditionally been a go-to for the separation of alcohols and aromatic compounds from aliphatic hydrocarbons, particularly in the analysis of gasoline. The high polarity of TCEP allows for the retention of polar analytes, enabling their separation from the nonpolar matrix.
Ionic liquid columns, such as the SLB®-IL76i, also demonstrate excellent performance for alcohol analysis, producing sharp, symmetrical peaks. The enhanced inertness of many i-series IL columns contributes to improved peak shape for these challenging polar compounds.
Fatty Acid Methyl Esters (FAMEs) Analysis
The separation of FAMEs, especially cis and trans isomers, is a common application for highly polar GC columns. TCEP and other cyanopropyl-based columns are well-regarded for their ability to resolve these geometric isomers.
Ionic liquid columns, particularly those with very high polarity like the SLB®-IL100 and SLB®-IL111, have also proven to be powerful tools for FAME analysis. They can provide unique selectivity and have been shown to resolve complex mixtures of FAMEs, including positional and geometric isomers. For instance, the SLB-IL100 has been successfully used for the separation of docosenoic acid (22:1) positional isomers.
Thermal Stability and Column Bleed
One of the most significant advantages of ionic liquid columns over TCEP is their
Performance Showdown: Validating a GC-FID Method with a 1,2,3-Tris(2-cyanoethoxy)propane Column for High-Polarity Separations
For researchers, scientists, and drug development professionals, the selection of an appropriate GC column is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of a highly polar 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) column in a Gas Chromatography with Flame Ionization Detection (GC-FID) method, benchmarked against other common polar stationary phases. This comparison is supported by a summary of typical validation data and detailed experimental protocols to aid in methodological decisions.
The this compound (TCEP) stationary phase is renowned for its high polarity, making it particularly suitable for the separation of highly polar and polarizable analytes. Its unique selectivity is advantageous in applications such as the analysis of fatty acid methyl esters (FAMEs), especially for resolving geometric isomers, and for the determination of residual solvents in pharmaceutical products. This guide delves into the validation parameters that underscore the performance of a GC-FID method utilizing a TCEP column.
Comparative Performance of Polar GC Columns
The choice of a GC column's stationary phase is a critical determinant of separation selectivity. While various polar columns are available, their performance characteristics can differ significantly based on the specific application. Below is a comparative overview of the TCEP column against other commonly used polar phases.
| Stationary Phase | Polarity | Key Performance Characteristics | Typical Applications |
| This compound (TCEP) | Very High | Excellent selectivity for geometric (cis/trans) isomers of FAMEs. Good resolution of aromatics and oxygenates. | FAMEs analysis, residual solvents, analysis of aromatics in gasoline. |
| Biscyanopropyl Polysiloxane | High | Strong dipole-dipole and pi-pi interactions, providing unique selectivity for unsaturated compounds. | FAMEs (especially polyunsaturated), pesticides, aromatic compounds. |
| Polyethylene Glycol (PEG) - Wax type | High | General-purpose polar phase with good thermal stability. Excellent for the analysis of polar compounds like alcohols, aldehydes, and ketones. | Volatile organic compounds (VOCs), essential oils, solvents. |
| (50%-Cyanopropylphenyl)-methylpolysiloxane | Intermediate-High | Offers a different selectivity compared to Wax columns, often used for confirmation purposes. Good for a broad range of polar compounds. | Residual solvents, pesticides, drugs of abuse. |
Validation of a GC-FID Method Using a TCEP Column: A Data-Driven Overview
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The following tables summarize typical performance data for a GC-FID method validated for the analysis of relevant analytes on a TCEP column.
Table 1: Linearity
Linearity demonstrates the proportionality of the analytical signal to the concentration of the analyte over a given range.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Benzene | 1 - 100 | ≥ 0.998 |
| Toluene | 1 - 100 | ≥ 0.999 |
| Ethylbenzene | 1 - 100 | ≥ 0.998 |
| Xylenes | 1 - 100 | ≥ 0.997 |
| Methyl Palmitate (C16:0) | 5 - 200 | ≥ 0.999 |
| Methyl Oleate (C18:1c) | 5 - 200 | ≥ 0.998 |
Table 2: Accuracy (Recovery)
Accuracy is the closeness of the measured value to the true value, often assessed through recovery studies.
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| Benzene | 50 | 98.5 | 95 - 105 |
| Toluene | 50 | 101.2 | 95 - 105 |
| Ethylbenzene | 50 | 99.1 | 95 - 105 |
| Methyl Palmitate | 100 | 99.5 | 97 - 103 |
| Methyl Oleate | 100 | 100.8 | 97 - 103 |
Table 3: Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
| Analyte | Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| Benzene | 50 | ≤ 1.5 | ≤ 2.5 | ≤ 2.0 (Repeatability), ≤ 3.0 (Intermediate) |
| Toluene | 50 | ≤ 1.2 | ≤ 2.1 | ≤ 2.0 (Repeatability), ≤ 3.0 (Intermediate) |
| Methyl Palmitate | 100 | ≤ 1.0 | ≤ 1.8 | ≤ 1.5 (Repeatability), ≤ 2.5 (Intermediate) |
| Methyl Oleate | 100 | ≤ 1.3 | ≤ 2.3 | ≤ 1.5 (Repeatability), ≤ 2.5 (Intermediate) |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Benzene | 0.3 | 1.0 |
| Toluene | 0.2 | 0.8 |
| Methyl Palmitate | 1.5 | 5.0 |
| Methyl Oleate | 1.8 | 6.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Sample Preparation (Example for Residual Solvents)
-
Standard Preparation: Prepare a stock solution of the target residual solvents in a suitable solvent (e.g., dimethyl sulfoxide). Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Accurately weigh a specific amount of the sample into a headspace vial. Add a fixed volume of the diluent.
-
Internal Standard: Add a known amount of an appropriate internal standard to all standards and samples to correct for injection volume variability.
GC-FID Operating Conditions
-
Column: this compound (TCEP), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on the required sensitivity
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
Logical Workflow for GC-FID Method Validation
The validation of a GC-FID method follows a structured and logical workflow to ensure the reliability of the analytical data.
Caption: Logical workflow for GC-FID method validation.
Conclusion
The this compound (TCEP) column demonstrates excellent performance characteristics in GC-FID methods for the analysis of highly polar compounds. Its superior selectivity for geometric isomers and good resolution of various polar analytes make it a valuable tool in pharmaceutical analysis and quality control. The validation data presented underscore its capability to deliver accurate, precise, and reliable results. When selecting a polar column, researchers should consider the specific requirements of their analysis, with the TCEP column being a strong contender for challenging separations of highly polar molecules.
A Head-to-Head Comparison: TCEP vs. Wax Columns for the Analysis of Alcohols in Research and Development
For researchers, scientists, and drug development professionals, the accurate separation and quantification of alcohols is a critical task in various analytical workflows. The choice of gas chromatography (GC) column is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two popular polar stationary phases: Tris(2-cyanoethoxy)propane (TCEP) and Polyethylene (B3416737) Glycol (Wax), to aid in the selection of the most appropriate column for your specific alcohol analysis needs.
The separation of alcohols by gas chromatography is primarily dictated by the polarity of the stationary phase. Both TCEP and Wax columns are considered highly polar, making them suitable for retaining and separating these polar analytes. However, their distinct chemical structures lead to different selectivities and performance characteristics.
At a Glance: Key Performance Characteristics
| Feature | TCEP Column | Wax (PEG) Column |
| Stationary Phase | 1,2,3-tris(2-cyanoethoxy)propane | Polyethylene Glycol |
| Polarity | Extremely High | High |
| Primary Applications | Alcohols and oxygenates in gasoline, separation of alcohols from hydrocarbons.[1][2][3][4][5] | General purpose polar analytes, including alcohols, glycols, FAMEs, food and flavors, alcoholic beverages.[6][7][8][9] |
| Selectivity | Unique selectivity for separating alcohols from aliphatic and aromatic hydrocarbons.[1][2][3][5] | Excellent selectivity for a broad range of polar compounds, including alcohols, aldehydes, and organic acids.[10][11] |
| Temperature Limit | Lower (typically up to 135-145 °C).[1][3][5][12] | Higher and variable depending on the specific column (typically 240-260 °C).[8][10] |
| Peak Shape | Excellent for alcohols.[3][5] | Generally good, with "Ultra Inert" versions offering enhanced peak shapes for active compounds.[11] |
| Column Bleed | Moderate | Low bleed formulations are common.[7][10] |
| Aqueous Sample Compatibility | Limited information, generally not recommended for direct aqueous injections. | Traditional wax columns can be susceptible to damage, but newer stabilized and ultra-inert versions show good stability with aqueous samples.[11] |
Delving Deeper: A Comparative Analysis
TCEP Columns: The Specialist for Complex Matrices
TCEP columns are renowned for their exceptionally high polarity and unique selectivity, making them a powerful tool for specific applications. Their primary strength lies in the ability to separate alcohols and other oxygenates from complex hydrocarbon matrices, such as gasoline.[1][4][5] The cyano groups in the TCEP stationary phase provide strong dipole-dipole and hydrogen bonding interactions, leading to the retention of polar analytes while allowing less polar hydrocarbons to elute earlier.
This selectivity is particularly advantageous when analyzing fuel blends for alcohol content, as it prevents co-elution and allows for accurate quantification.[4][5] However, the trade-off for this high polarity is a relatively low maximum operating temperature, typically around 135-145 °C.[1][3][5][12] This can limit their use for the analysis of higher-boiling alcohols.
Wax Columns: The Versatile Workhorse
Wax columns, with their polyethylene glycol (PEG) stationary phase, are the most widely used polar columns in gas chromatography.[10] They offer a broad range of applications for the analysis of polar compounds, including alcohols, glycols, and fatty acid methyl esters (FAMEs).[6][8] Their popularity stems from their robustness, good peak shapes for polar analytes, and the availability of various formulations with different levels of inertness and thermal stability.[7]
Modern wax columns are often cross-linked and bonded, which enhances their thermal stability (with upper temperature limits reaching 260 °C) and makes them solvent-rinsable.[7][10] Furthermore, the development of "Ultra Inert" wax columns has significantly improved the analysis of active compounds like organic acids and diols, which may exhibit poor peak shape on less inert surfaces.[11] While generally providing excellent separation of alcohols, wax columns may not always offer the same unique selectivity as TCEP for resolving alcohols from complex hydrocarbon matrices. In some cases, co-elution of certain volatile compounds can be a challenge.[13]
Experimental Data and Protocols
To illustrate the performance of each column, the following are representative experimental protocols derived from industry application notes.
Experimental Protocol 1: Analysis of Alcohols and Aromatics in Gasoline using a TCEP Column
This protocol is based on a method for separating various alcohols and aromatic compounds from a gasoline matrix.
-
Column: Agilent TCEP, 50 m x 0.22 mm, 0.4 µm film thickness[14]
-
Oven Program: 95 °C to 120 °C at 2.5 °C/min[14]
-
Carrier Gas: Nitrogen at 90 kPa[14]
-
Injector: Split, 50 mL/min split flow[14]
-
Detector: Flame Ionization Detector (FID)[14]
-
Sample: 0.2 µL injection of gasoline[14]
Expected Outcome: This method effectively separates tert-butanol, methanol, and isopropanol (B130326) from the aliphatic and aromatic components of gasoline.[14]
Experimental Protocol 2: Analysis of Volatile Congeners in Distilled Spirits using a Wax Column
This protocol demonstrates the use of an ultra-inert wax column for the analysis of alcohols and other volatile compounds in alcoholic beverages.
-
Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[11]
-
Oven Program: 40 °C (5 min hold) to 240 °C at 10 °C/min (10 min hold)
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injector: Split/Splitless, 250 °C, 40:1 split ratio
-
Detector: Flame Ionization Detector (FID), 250 °C
-
Sample: Direct injection of distilled spirit[11]
Expected Outcome: This method provides excellent peak shapes for a wide range of volatile compounds, including various alcohols, aldehydes, and organic acids, demonstrating the column's inertness and stability with aqueous samples.[11]
Visualizing the Workflow
A general workflow for the gas chromatographic analysis of alcohols is depicted below. This process is applicable to both TCEP and wax columns, with the primary difference being the specific column and method parameters chosen.
Caption: General workflow for the GC analysis of alcohols.
Conclusion: Making the Right Choice
The selection between a TCEP and a wax column ultimately depends on the specific analytical challenge at hand.
-
Choose a TCEP column when:
-
The primary goal is the separation of alcohols from complex hydrocarbon matrices.
-
Analyzing fuel oxygenates is the main application.
-
A very high degree of polarity is required for a specific separation.
-
-
Choose a Wax column when:
-
A versatile, all-purpose polar column is needed for a variety of alcohol-containing samples.
-
Analyzing alcohols in food, beverages, or fragrances is the objective.
-
Higher temperature ranges are required for the elution of less volatile compounds.
-
Excellent inertness for active compounds like diols and organic acids is critical.
-
By carefully considering the specific requirements of your analysis and the comparative data presented in this guide, you can confidently select the column that will deliver the optimal performance and ensure the accuracy and reliability of your results.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. coleparmer.com [coleparmer.com]
- 8. targetanalysis.gr [targetanalysis.gr]
- 9. smartlabhub.com.hk [smartlabhub.com.hk]
- 10. Stabilwax-MS Thermally Stable, High-Polarity GC Columns [restek.com]
- 11. agilent.com [agilent.com]
- 12. 10998 - GC Capillary Column Rt-TCEP, 30 m, 0.25 mm ID, 0.40 µm | Analytics-Shop [analytics-shop.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
A Guide to Inter-laboratory Study of a 1,2,3-Tris(2-cyanoethoxy)propane GC Method
For researchers, scientists, and drug development professionals, establishing a robust and reproducible analytical method is paramount for ensuring data integrity and consistency across different laboratories. This guide provides a framework for conducting an inter-laboratory study for the analysis of 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) using a Gas Chromatography (GC) method. While a specific inter-laboratory study on this exact compound and method is not publicly available, this document outlines a standardized protocol, presents hypothetical performance data based on typical GC method validation, and compares the GC method with potential alternative analytical techniques.
Experimental Protocols
A well-defined experimental protocol is the foundation of a successful inter-laboratory study. The following outlines a standardized GC method for the analysis of this compound and a protocol for conducting the inter-laboratory study based on principles from ASTM E691.[1][2][3][4][5]
Standardized GC Method for this compound
This compound is a high-polarity compound, and its analysis is well-suited for a GC column with a stationary phase of the same composition (TCEP).[6][7][8]
-
Column: TCEP Capillary Column (e.g., 60 m x 0.25 mm ID, 0.40 µm film thickness)[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250°C
-
Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetone) at a concentration of 1 mg/mL. A series of working standards should be prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Inter-laboratory Study Protocol
The following protocol outlines the steps for conducting an inter-laboratory study to determine the precision of the described GC method.
-
Planning Phase:
-
Objective: To determine the repeatability (within-laboratory) and reproducibility (between-laboratory) of the GC method for the quantification of this compound.
-
Participants: A minimum of 8-10 laboratories should be recruited to participate in the study.
-
Sample Preparation and Distribution: A single, homogeneous batch of this compound should be prepared and divided into identical samples. Samples at three different concentration levels (low, medium, and high) should be provided to each participating laboratory as blind duplicates.
-
-
Execution Phase:
-
Each participating laboratory will analyze the received samples using the standardized GC method detailed above.
-
Laboratories will be instructed to perform a specific number of replicate injections for each sample (e.g., n=3).
-
The peak area of this compound from each injection should be recorded.
-
-
Data Analysis Phase:
-
The collected data will be analyzed according to ASTM E691 to calculate the following statistical measures:
-
Repeatability standard deviation (sr)
-
Reproducibility standard deviation (sR)
-
Repeatability limit (r)
-
Reproducibility limit (R)
-
-
Consistency checks (h and k statistics) will be performed to identify any outlier laboratories.
-
Data Presentation
The following tables present hypothetical data that could be expected from an inter-laboratory study of the proposed GC method. This data is for illustrative purposes to demonstrate how the results of such a study would be presented.
Table 1: Hypothetical Inter-laboratory Study Results for this compound by GC-FID
| Parameter | Concentration Level 1 (10 µg/mL) | Concentration Level 2 (50 µg/mL) | Concentration Level 3 (100 µg/mL) |
| Number of participating laboratories | 10 | 10 | 10 |
| Mean Concentration Reported (µg/mL) | 9.8 | 50.5 | 101.2 |
| Repeatability Standard Deviation (sr) | 0.35 | 1.2 | 2.1 |
| Reproducibility Standard Deviation (sR) | 0.8 | 2.5 | 4.5 |
| Repeatability Relative Standard Deviation (RSDr%) | 3.6% | 2.4% | 2.1% |
| Reproducibility Relative Standard Deviation (RSDR%) | 8.2% | 5.0% | 4.4% |
| Repeatability Limit (r) | 0.98 | 3.36 | 5.88 |
| Reproducibility Limit (R) | 2.24 | 7.0 | 12.6 |
Table 2: Comparison of GC Method with Alternative Analytical Techniques
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/RID) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability to TCEP | Highly suitable due to its volatility and the availability of a highly selective stationary phase (TCEP itself). | Potentially suitable, but may require a specific column and mobile phase combination. TCEP lacks a strong UV chromophore, so Refractive Index Detection (RID) may be necessary. |
| Sensitivity | Generally high, especially with an FID detector for organic compounds. | Sensitivity with UV detection would be low. RID has moderate sensitivity. |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in the mobile phase. |
| Analysis Time | Typically faster run times compared to HPLC. | Can have longer run times depending on the separation. |
| Need for Derivatization | Not required. | Not required. |
| Inter-laboratory Reproducibility | Generally well-established and good for validated methods. | Can be more variable depending on the complexity of the mobile phase and column chemistry. |
Mandatory Visualization
Caption: Workflow for an inter-laboratory study of a GC method.
Caption: GC analysis signaling pathway from injection to data acquisition.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 5. store.astm.org [store.astm.org]
- 6. GC Stationary Phase phase this compound (TCEP), bottle of 50 g | Sigma-Aldrich [sigmaaldrich.com]
- 7. teknokroma.es [teknokroma.es]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to TCEP and OV-275 Gas Chromatography Stationary Phases
For researchers, scientists, and drug development professionals, selecting the appropriate gas chromatography (GC) column is a critical step in achieving accurate and reliable analytical results. The stationary phase chemistry dictates the separation selectivity, making an informed choice paramount. This guide provides a detailed comparison of two highly polar stationary phases: 1,2,3-tris(2-cyanoethoxy)propane (TCEP) and OV-275, highlighting their distinct selectivity differences, optimal applications, and operational parameters.
At a Glance: Key Differences Between TCEP and OV-275
| Feature | TCEP (this compound) | OV-275 |
| Chemical Structure | A non-bonded poly-cyanoether | A bonded dicyanopropyl polysiloxane |
| Polarity | Extremely High | Highly Polar |
| Primary Separation Mechanism | Strong dipole-dipole and hydrogen bonding interactions. Unique selectivity for separating polarizable compounds from non-polar ones. | Strong dipole-dipole interactions and some shape selectivity. Excellent for separating cis/trans isomers of fatty acid methyl esters (FAMEs). |
| Maximum Operating Temperature | Approximately 135-150 °C[1] | Approximately 250-290 °C[2][3] |
| Primary Applications | Analysis of alcohols, oxygenates, and aromatics in gasoline.[4] Separation of volatile polar compounds. | Analysis of fatty acid methyl esters (FAMEs), particularly cis/trans isomers.[2] Screening for drugs of abuse in biological matrices.[3] |
| Key Selectivity Feature | Elutes benzene (B151609) after n-dodecane, effectively separating aromatic and oxygenated compounds from aliphatic hydrocarbons in gasoline.[4] | High selectivity for the separation of geometric isomers of FAMEs. |
| Bonding | Non-bonded[1][4] | Typically bonded |
Delving Deeper: Selectivity and Performance
The fundamental difference in the chemical structure of TCEP and OV-275 leads to their distinct separation characteristics.
TCEP , with its three cyanoethoxy groups, is one of the most polar stationary phases available. Its primary utility lies in its exceptional ability to retain polar and polarizable analytes, such as alcohols and aromatic compounds, while allowing non-polar aliphatic hydrocarbons to elute much earlier.[4] This "aromatics after aliphatics" elution order is a hallmark of TCEP columns and is particularly advantageous in petrochemical applications where the quantification of oxygenates and aromatics in a complex hydrocarbon matrix is required.[4] However, the non-bonded nature and the chemical structure of TCEP result in a low maximum operating temperature, limiting its application to more volatile compounds.[1]
OV-275 is a cyanopropyl-substituted polysiloxane stationary phase. The presence of numerous cyanopropyl groups imparts high polarity, making it highly effective for the separation of polar compounds. A key application of OV-275 is the analysis of fatty acid methyl esters (FAMEs), where it excels at resolving cis and trans isomers.[2] This high degree of selectivity for geometric isomers is crucial in food science, nutrition, and biofuel analysis. Being a bonded phase, OV-275 exhibits significantly greater thermal stability compared to TCEP, allowing for temperature-programmed analyses up to 290 °C.[3] This extended temperature range makes it suitable for the analysis of less volatile compounds, such as those encountered in drug screening applications.[3]
Experimental Protocols: Representative Applications
To illustrate the practical application of these stationary phases, the following are representative experimental protocols for their primary uses.
TCEP: Analysis of Oxygenates in Gasoline
This method is designed for the separation and quantification of common fuel oxygenates in a gasoline matrix.
Experimental Conditions:
| Parameter | Value |
| Column | Rt™-TCEP, 60 m, 0.25 mm ID, 0.4 µm film thickness[4] |
| Injection | 1.0 µL split injection (e.g., 100:1 split ratio) |
| Injector Temperature | 200 °C[4] |
| Oven Program | 60 °C (hold 5 min) to 100 °C at 5 °C/min (hold 10 min)[4] |
| Carrier Gas | Helium at a constant linear velocity of 30 cm/sec[4] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
OV-275: Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the detailed separation of FAMEs, including the resolution of cis and trans isomers.
Experimental Conditions:
| Parameter | Value |
| Column | OV-275 or similar highly polar cyanopropylsiloxane column (e.g., 100 m, 0.25 mm ID, 0.20 µm film thickness) |
| Injection | 1.0 µL split injection (e.g., 100:1 split ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Isothermal at 197 °C (optimized for trans fatty acid isomers)[2] or a temperature program such as 170 °C (hold 15 min) to 210 °C at 1 °C/min for complex FAME mixtures. |
| Carrier Gas | Helium or Hydrogen at an appropriate flow rate for the column dimensions |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
Visualizing the Chemistry and Logic
To further understand the stationary phases and the selection process, the following diagrams are provided.
Conclusion
The choice between TCEP and OV-275 stationary phases is dictated by the specific requirements of the analysis. TCEP, with its extreme polarity and unique selectivity for polarizable compounds, is the ideal choice for the analysis of volatile polar analytes like oxygenates in non-polar matrices, despite its limited thermal stability. In contrast, OV-275 offers high polarity coupled with excellent thermal stability, making it the superior option for the separation of less volatile polar compounds and, most notably, for the challenging resolution of cis and trans isomers of fatty acid methyl esters. By understanding the fundamental differences in their chemistry and performance, researchers can confidently select the optimal stationary phase to achieve their analytical goals.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. Optimization of the selectivity of a cyanopropyl stationary phase for the gas chromatographic analysis of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to GC Stationary Phases for Fatty Acid Analysis: High-Polarity Cyanopropyl vs. Polyethylene Glycol
For researchers, scientists, and drug development professionals engaged in the intricate analysis of fatty acids, the choice of Gas Chromatography (GC) column is paramount. The stationary phase chemistry, in particular, dictates the selectivity and resolution of complex fatty acid mixtures, especially the critical separation of geometric cis and trans isomers. This guide provides an objective comparison of highly polar cyanopropyl stationary phases, as recommended in various AOCS official methods, against the widely used polyethylene (B3416737) glycol (PEG) phases for the analysis of Fatty Acid Methyl Esters (FAMEs).
The AOCS (American Oil Chemists' Society) has established official methods for fatty acid analysis that often necessitate the use of highly polar columns to achieve the required separation of isomers. Methods such as AOCS Ce 1h-05 and Ce 1j-07 are designed for the determination of trans fatty acids and the comprehensive fatty acid profiles in various matrices, including vegetable oils, dairy, and ruminant fats.[1][2][3] These methods consistently recommend the use of capillary GC columns with a highly polar stationary phase.
While the specific compound 1,2,3-Tris(2-cyanoethoxy)propane is a known high-polarity GC stationary phase, AOCS methods more broadly specify highly polar cyanopropyl siloxane phases. A prime example of a column chemistry that aligns with these requirements is the (88% Cyanopropyl)aryl-polysiloxane phase, found in columns like the Agilent HP-88. These columns are renowned for their exceptional ability to resolve positional and geometric cis/trans isomers of FAMEs.[4]
This guide will compare the performance of these high-percentage cyanopropyl columns with a common alternative, the polyethylene glycol (PEG) stationary phase, often found in columns like the Agilent DB-Wax.
Data Presentation: Quantitative Performance Comparison
The selection of a GC column for FAME analysis is fundamentally a choice between general-purpose separation and specialized isomer resolution. The following table summarizes the key specifications and performance characteristics of high-polarity cyanopropyl and PEG stationary phases.
| Feature | High-Polarity Cyanopropyl (e.g., Agilent HP-88) | Polyethylene Glycol (PEG) (e.g., Agilent DB-Wax) |
| Stationary Phase | (88% Cyanopropyl)aryl-polysiloxane | Polyethylene Glycol |
| Polarity | Very High | High |
| Primary Application | Excellent separation of cis/trans FAME isomers.[4][5] | General FAME analysis, separation by carbon number and degree of unsaturation.[5] |
| Cis/Trans Isomer Resolution | Superior resolution of geometric and positional isomers.[6] | Limited to no separation of cis/trans isomers.[5] |
| Typical AOCS Method Alignment | AOCS Ce 1h-05, AOCS Ce 1j-07 for trans fat analysis.[2] | General fatty acid composition (where trans isomer separation is not critical). |
| Key Performance Highlight | Baseline or near-baseline resolution of critical C18:1 and C18:2 cis/trans isomer pairs. | Good separation of saturated and unsaturated FAMEs. |
Experimental Protocols
Accurate and reproducible fatty acid analysis relies on meticulous sample preparation and defined chromatographic conditions. The following are detailed methodologies for FAME preparation and GC analysis.
Experimental Protocol 1: Sample Preparation - Transesterification to FAMEs
This protocol describes the conversion of triglycerides in fats and oils to their corresponding fatty acid methyl esters, a crucial step for GC analysis. This is a generalized procedure based on common laboratory practices and principles outlined in AOCS methods.
-
Lipid Extraction (if necessary): For solid samples, lipids are first extracted using a suitable solvent system (e.g., chloroform:methanol).
-
Saponification:
-
Weigh approximately 100 mg of the oil or lipid extract into a screw-cap test tube.
-
Add 2 mL of 0.5 M NaOH in methanol (B129727).
-
Cap the tube tightly and heat in a water bath at 100°C for 5-10 minutes, or until the fat globules are dissolved.
-
-
Methylation:
-
Cool the tube to room temperature.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol (12-14% w/v) as the catalyst.
-
Recap the tube and heat again at 100°C for 5-10 minutes.
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of a nonpolar solvent such as hexane (B92381) or heptane (B126788) and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1-2 minutes.
-
Allow the layers to separate. The top layer contains the FAMEs.
-
-
Washing and Drying:
-
Carefully transfer the upper hexane/heptane layer to a clean tube.
-
Wash the extract with 1-2 mL of deionized water.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
-
Final Sample: The resulting solution containing the FAMEs is ready for GC analysis.
Experimental Protocol 2: GC Analysis of FAMEs on a High-Polarity Cyanopropyl Column (e.g., HP-88)
This protocol is optimized for the detailed separation of cis and trans FAME isomers.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent).
-
Carrier Gas: Hydrogen or Helium. For Hydrogen, set a constant flow of approximately 1.0 mL/min.
-
Injection: 1 µL, Split ratio 100:1.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Detector: FID at 260°C.
Experimental Protocol 3: GC Analysis of FAMEs on a Polyethylene Glycol (PEG) Column (e.g., DB-Wax)
This protocol is suitable for general FAME analysis where the primary goal is separation by carbon number and degree of unsaturation.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Hydrogen or Helium.
-
Injection: 1 µL, Split ratio 50:1.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 3°C/min to 230°C.
-
Hold at 230°C for 18 minutes.
-
-
Detector: FID at 250°C.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical considerations for selecting a GC column for FAME analysis.
References
- 1. <i>cis</i>-, <i>trans</i>-, Saturated, Monounsaturated, and Polyunsaturated Fatty Acids in Extracted Fats by Capillary GLC [library.aocs.org]
- 2. Saturated, <i>cis</i>-Monounsaturated, and <i>cis</i>-Polyunsaturated Fatty Acids in Marine and Other Oils Containing Long Chain Polyunsaturated Fatty Acids (PUFAs) by Capillary GLC [library.aocs.org]
- 3. Fatty Acids by GC [library.aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Method Transfer for Protein Analysis: From Packed to Capillary Columns with TCEP Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for proteins requiring disulfide bond reduction, focusing on the transfer from traditional packed high-performance liquid chromatography (HPLC) columns to modern capillary liquid chromatography (LC) columns. The use of Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as a reducing agent is a central component of the sample preparation process discussed. It is important to clarify that "TCEP columns," meaning columns with TCEP immobilized as a stationary phase for analytical separation, are not commercially available. Instead, TCEP is typically used for sample preparation prior to chromatographic analysis or immobilized on a resin for off-line reduction and removal.[1][2]
This guide will, therefore, focus on the practical aspects of transferring a method for analyzing TCEP-reduced proteins, such as monoclonal antibody (mAb) fragments, from a conventional packed column to a capillary column format. The primary advantages of moving to a capillary format include significantly higher separation efficiency and sensitivity, albeit with a lower sample loading capacity.[3][4]
Experimental Overview: A Comparative Workflow
The transfer of a protein separation method from a packed to a capillary column involves more than a simple scaling of parameters. It represents a move towards higher efficiency and sensitivity, which is particularly beneficial for complex biological samples.[5][6] The workflow begins with the reduction of disulfide bonds in the protein sample using TCEP, a stable and efficient reducing agent that is compatible with mass spectrometry.[7][8] The reduced sample is then analyzed on either a conventional HPLC system with a packed column or a capillary LC system.
The following diagram illustrates the general workflow for this type of analysis and the point at which the method diverges for the two column technologies.
Detailed Experimental Protocols
The following protocols provide a representative example of analyzing a TCEP-reduced mAb, comparing a conventional packed column method with a transferred capillary column method.
Protocol 1: Sample Preparation - TCEP Reduction of mAb
This protocol is applicable to both analytical methods.
-
Reconstitution : Reconstitute the lyophilized monoclonal antibody (mAb) in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 7.5) to a final concentration of 10 mg/mL.
-
Reduction : Add a 0.5 M TCEP stock solution (pH 7.0) to the mAb solution to achieve a final TCEP concentration of 10 mM.
-
Incubation : Incubate the mixture at 37°C for 60 minutes to ensure complete reduction of all disulfide bonds.
-
Alkylation (Optional but Recommended) : To prevent the reformation of disulfide bonds, add a 0.5 M iodoacetamide (B48618) (IAA) solution to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature.
-
Quenching : Quench the alkylation reaction by adding Dithiothreitol (DTT) to a final concentration of 50 mM.
-
Buffer Exchange : Perform a buffer exchange into the initial mobile phase of the respective chromatographic method using a desalting column or spin filter to remove excess reagents.
-
Final Concentration : Adjust the final protein concentration to 1 mg/mL with the initial mobile phase.
Protocol 2: Packed Column HPLC Analysis
-
System : Standard HPLC or UHPLC system.
-
Column : Reversed-Phase C4, 150 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 60°C.
-
Gradient :
-
0-5 min: 25% B
-
5-35 min: 25% to 55% B
-
35-36 min: 55% to 90% B
-
36-40 min: 90% B
-
40-41 min: 90% to 25% B
-
41-50 min: 25% B (Re-equilibration)
-
-
Detection : UV at 280 nm.
Protocol 3: Capillary Column LC Analysis (Transferred Method)
-
System : Nano or Capillary LC system.
-
Column : Reversed-Phase C4, 150 mm x 0.3 mm, 1.7 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B : 0.1% FA in Acetonitrile.
-
Flow Rate : 5 µL/min.
-
Injection Volume : 0.1 µL.
-
Column Temperature : 60°C.
-
Gradient :
-
0-5 min: 25% B
-
5-35 min: 25% to 55% B
-
35-36 min: 55% to 90% B
-
36-40 min: 90% B
-
40-41 min: 90% to 25% B
-
41-55 min: 25% B (Re-equilibration)
-
-
Detection : UV at 280 nm or integrated Mass Spectrometer.
Performance Comparison: Packed vs. Capillary Column
The primary motivation for transferring a method from a packed to a capillary column is to leverage the latter's superior separation power and sensitivity. Capillary columns, with their smaller internal diameters, exhibit significantly higher efficiency (a greater number of theoretical plates per unit length), leading to sharper and taller peaks.[4][9] This allows for better resolution of closely eluting species and detection of low-abundance variants.
The table below summarizes the expected performance differences based on the protocols described above.
| Parameter | Packed Column Method | Capillary Column Method | Rationale for Difference |
| Column Dimensions (L x ID) | 150 mm x 2.1 mm | 150 mm x 0.3 mm | Capillary columns have a much smaller internal diameter (ID). |
| Particle Size | 3.5 µm | 1.7 µm | Smaller particles contribute to higher efficiency but require higher pressure. |
| Typical Flow Rate | 300 µL/min | 5 µL/min | Flow rate is scaled down to match the smaller cross-sectional area of the capillary column.[10] |
| Injection Volume | 5 µL | 0.1 µL | Injection volume must be significantly reduced to avoid overloading the capillary column. |
| Analysis Time | ~40 min | ~40 min | Gradient times are kept similar to maintain separation selectivity during method transfer. |
| Solvent Consumption | High (~12 mL/run) | Very Low (~0.2 mL/run) | A direct result of the vastly lower flow rate. |
| Expected Peak Width | Broader | Sharper | Higher efficiency of capillary columns minimizes band broadening.[4] |
| Relative Sensitivity | 1x | 10-50x | Reduced peak volume in capillary columns leads to higher analyte concentration at the detector. |
| Sample Loading Capacity | High | Low | The smaller volume of stationary phase in capillary columns limits the amount of sample that can be loaded. |
| System Backpressure | Moderate | High | A consequence of smaller particle size and narrower column diameter. |
Logical Relationships in Method Transfer
Transferring a method requires careful consideration of how changing one parameter affects others. The goal is to maintain the essential characteristics of the separation (like peak elution order and resolution) while gaining the benefits of the new format.
The following diagram illustrates the key considerations and adjustments when moving from a packed to a capillary column system.
Conclusion
The transfer of analytical methods for TCEP-reduced proteins from conventional packed columns to capillary columns offers substantial advantages for researchers in drug development and proteomics. The primary benefits are a dramatic increase in separation efficiency and detection sensitivity, allowing for more detailed characterization of complex protein samples.[9] This comes at the cost of reduced sample loading capacity and requires specialized capillary LC instrumentation capable of delivering precise, low flow rates and minimizing extra-column band broadening. While the initial method transfer requires careful optimization of parameters such as flow rate and injection volume, the resulting improvements in data quality and the significant reduction in solvent consumption make it a valuable strategy for modern analytical laboratories.
References
- 1. bioclone.net [bioclone.net]
- 2. Thermo Scientific™ Pierce™ Immobilized TCEP Disulfide Reducing Gel | Fisher Scientific [fishersci.ca]
- 3. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Fabrication of stable packed capillary reversed-phase columns for protein structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. TCEP - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to High-Polarity GC Phases: Benchmarking 1,2,3-Tris(2-cyanoethoxy)propane
For researchers, scientists, and drug development professionals, the selection of the appropriate gas chromatography (GC) stationary phase is paramount for achieving optimal separation of complex polar analytes. This guide provides a comprehensive benchmark of the high-polarity GC phase, 1,2,3-Tris(2-cyanoethoxy)propane (TCEP), against other commonly used high-polarity phases, including cyanopropyl and polyethylene (B3416737) glycol (PEG) phases. This comparison is supported by a review of their properties, primary applications, and available experimental data.
Overview of High-Polarity GC Phases
High-polarity GC phases are essential for the separation of polar compounds through mechanisms such as dipole-dipole interactions and hydrogen bonding.[1] The choice of a specific high-polarity phase depends on the unique chemical properties of the analytes and the desired selectivity of the separation.
This compound (TCEP) is a highly polar stationary phase known for its unique selectivity, particularly in the analysis of alcohols, aromatics, and oxygenates in gasoline.[2][3] Its distinct chemical structure allows for strong interactions with polarizable and oxygenated compounds.
Cyanopropyl Phases , such as those found in HP-88 and SP-2560 columns, are also highly polar and are the gold standard for the detailed separation of fatty acid methyl esters (FAMEs), especially cis and trans isomers.[4][5] The high percentage of cyanopropyl groups in these phases provides strong dipole-dipole interactions, leading to excellent resolution of unsaturated FAMEs.
Polyethylene Glycol (PEG) Phases , like those in DB-WAX columns, are widely used general-purpose polar phases suitable for the analysis of a broad range of polar analytes including alcohols, solvents, and flavor and fragrance compounds.[6][7]
Performance Comparison
An objective comparison of these phases requires an evaluation of their key performance characteristics: polarity, selectivity, thermal stability, and column bleed. The following tables summarize the specifications and typical performance of TCEP and its alternatives based on available data. It is important to note that direct, head-to-head quantitative comparisons under identical conditions are limited in the literature; therefore, the data presented is a consolidation from various sources.
Table 1: GC Stationary Phase Specifications
| Feature | This compound (TCEP) | High-Percentage Cyanopropyl (e.g., HP-88, SP-2560) | Polyethylene Glycol (PEG) (e.g., DB-WAX) |
| Stationary Phase | This compound | (88% Cyanopropyl)aryl-polysiloxane / 100% Biscyanopropyl polysiloxane | Polyethylene Glycol |
| Polarity | Extremely High | High | High |
| Primary Application | Alcohols, Aromatics, Oxygenates in Gasoline[2][3] | cis/trans FAME Isomer Separations[4] | General FAME analysis, Alcohols, Solvents[6][7] |
| Max Temperature (°C) | ~145[2] | 250/260 (HP-88) | 250/260 (DB-WAX UI)[8] |
| USP Designation | None | G5, G8 | G16 |
Table 2: Performance Characteristics for Key Applications
| Application | This compound (TCEP) | High-Percentage Cyanopropyl (e.g., HP-88, SP-2560) | Polyethylene Glycol (PEG) (e.g., DB-WAX) |
| FAMEs Analysis | Not a primary application; limited data available. | Excellent resolution of cis/trans and positional isomers.[5] Specified in AOAC and AOCS methods. | Good for general FAME analysis, but less resolution of complex isomers compared to cyanopropyl phases.[9] |
| Alcohol & Oxygenate Analysis | Excellent separation of alcohols and aromatics from aliphatic hydrocarbons in gasoline.[3][10] Used in ASTM D4815.[11] | Can separate alcohols, but TCEP offers unique selectivity for gasoline matrices. | Good for general alcohol and solvent analysis.[7] |
| Column Bleed | Generally higher bleed due to lower thermal stability.[12] | Low bleed phases are available (e.g., MS-grade). | Low bleed "Ultra Inert" versions are available, offering improved sensitivity.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the primary applications of these high-polarity GC phases.
Protocol 1: Analysis of Oxygenates in Gasoline using a TCEP column (Based on ASTM D4815)
This protocol outlines a typical setup for the determination of oxygenates like MTBE, ETBE, TAME, and various alcohols in gasoline.[11]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID). A two-column system with a 10-port switching valve is often employed.[11]
-
Columns:
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injection: 1.0 µL, split injection.[14]
Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) using a High-Percentage Cyanopropyl Column (Based on AOAC 996.06)
This protocol is standard for the analysis of total, saturated, and unsaturated fats in food products.[15]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness.[16]
-
Carrier Gas: Helium, at a constant flow or pressure.[16]
-
Temperatures:
-
Injection: 1 µL, split ratio 100:1.[16]
-
Sample Preparation: Fatty acids are converted to their corresponding methyl esters (FAMEs) prior to analysis.[15]
Visualizing Logical Relationships
The following diagrams illustrate the selection process and experimental workflows described in this guide.
Caption: Logical workflow for selecting a high-polarity GC phase based on analyte and application.
Caption: A generalized experimental workflow for the GC analysis of polar compounds.
Conclusion
This compound (TCEP) is a highly specialized and extremely polar GC stationary phase with unparalleled selectivity for separating alcohols and aromatics from aliphatic hydrocarbons, making it the ideal choice for applications such as the analysis of oxygenates in gasoline as outlined in ASTM D4815.[11][14] However, its lower thermal stability and higher column bleed compared to other high-polarity phases are important considerations.[12]
For the detailed analysis of fatty acid methyl esters (FAMEs), particularly the resolution of cis and trans isomers, high-percentage cyanopropyl phases like HP-88 and SP-2560 are superior and are specified in official methods such as AOAC 996.06.[4][5] Polyethylene glycol (PEG) phases, such as DB-WAX, serve as robust, general-purpose columns for a wide array of polar analytes and are available in low-bleed, inert versions that provide excellent performance.[7][13]
The optimal choice of a high-polarity GC phase is ultimately dictated by the specific application and the chemical nature of the target analytes. While TCEP excels in its niche, cyanopropyl and PEG phases offer broader applicability and superior performance for other common analyses of polar compounds. Researchers and scientists should carefully consider the unique selectivity, thermal stability, and bleed characteristics of each phase to make an informed decision for their analytical needs.
References
- 1. store.astm.org [store.astm.org]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 13. chromtech.com [chromtech.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. gcms.cz [gcms.cz]
- 16. scribd.com [scribd.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,3-Tris(2-cyanoethoxy)propane
Essential safety protocols and disposal procedures for 1,2,3-Tris(2-cyanoethoxy)propane are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
Handling this compound requires a thorough understanding of its potential hazards and the implementation of stringent safety measures. This chemical is harmful if swallowed, comes into contact with the skin, or is inhaled. Therefore, adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal plans is paramount.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific permeation data for this compound is not readily available, gloves made of nitrile, neoprene, or butyl rubber are generally recommended for handling nitrile compounds. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated. |
| Body Protection | A lab coat or long-sleeved clothing should be worn to prevent skin contact. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary. However, if working in a poorly ventilated area, or when there is a potential for aerosolization, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Handling and Spill Response
Proper handling procedures are essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's environmental health and safety (EHS) office.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[1][2]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation and Labeling:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be made of a material compatible with the chemical.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Decontamination of Work Surfaces and Equipment:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.[1]
-
Use a laboratory-grade detergent and water to wash the surfaces.[1][2]
-
For equipment, follow the manufacturer's instructions for cleaning and ensure that the cleaning agents are compatible with the equipment's materials.
-
All cleaning materials, such as wipes and paper towels, should be disposed of as hazardous solid waste.
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety protocols and your environmental health and safety office for any additional requirements.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
